Chemical properties of 4-(dimethylphosphoryl)-2-methoxyaniline
Topic: Chemical Properties and Synthetic Utility of 4-(Dimethylphosphoryl)-2-methoxyaniline in Kinase Inhibitor Design Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Dev...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Properties and Synthetic Utility of 4-(Dimethylphosphoryl)-2-methoxyaniline in Kinase Inhibitor Design
Content Type: In-Depth Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The integration of organophosphorus moieties into small-molecule therapeutics has historically been limited by concerns over toxicity and poor bioavailability. However, the FDA approval of the ALK inhibitor brigatinib catalyzed a paradigm shift, demonstrating that the dimethylphosphine oxide (DMPO) group can serve as a highly effective, metabolically stable hydrogen-bond acceptor[1][2].
4-(Dimethylphosphoryl)-2-methoxyaniline (CAS: 1197956-03-8) has emerged as a critical building block in the structure-activity relationship (SAR) optimization of next-generation kinase inhibitors[3]. By combining the nucleophilic utility of an aniline, the conformational locking of an ortho-methoxy group, and the unique physicochemical properties of a para-DMPO group, this compound enables the synthesis of highly selective, water-soluble targeted therapies[3][4]. This guide details its chemical properties, mechanistic utility, and validated synthetic protocols.
Compound Identity & Physicochemical Profile
The utility of 4-(dimethylphosphoryl)-2-methoxyaniline stems from its unique balance of polarity and steric bulk. The DMPO group significantly lowers the partition coefficient (LogP) compared to traditional lipophilic bioisosteres (like sulfones or sulfonamides), thereby enhancing aqueous solubility and microsomal stability[3].
Property
Value
Causality / Significance in Drug Design
IUPAC Name
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide
Standard nomenclature.
CAS Number
1197956-03-8
Unique registry identifier.
Molecular Formula
C9H14NO2P
Contains the critical P=O pharmacophore.
Molecular Weight
199.19 g/mol
Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5[5].
SMILES
COC1=C(C=CC(=C1)P(=O)(C)C)N
Useful for computational docking and ADME prediction[5][6].
H-Bond Acceptors
3 (N, O, P=O)
The P=O bond is a highly polarized, strong H-bond acceptor crucial for kinase hinge-binding[1][3].
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, I emphasize that the selection of 4-(dimethylphosphoryl)-2-methoxyaniline in library synthesis is never arbitrary. Its structural components act synergistically to optimize both pharmacodynamics and pharmacokinetics.
The Dimethylphosphine Oxide (DMPO) Advantage
In the context of ATP-competitive kinase inhibitors (such as ALK or EGFR inhibitors), the DMPO group is strategically positioned to interact with catalytic residues. For instance, in ALK/EGFR dual inhibitors, the DMPO oxygen forms a critical hydrogen bond with the catalytic Lysine (e.g., Lys1150 in ALK)[3]. Furthermore, phosphine oxides are highly resistant to oxidative metabolism (unlike thioethers) and do not inhibit Cytochrome P450 (CYP) enzymes to the same extent as sulfonamides, leading to superior in vivo half-lives[2][3].
Ortho-Methoxy Steric Effects
The methoxy group at the C2 position serves a dual purpose. First, it imparts kinome-wide selectivity by occupying specific hydrophobic pockets in the kinase active site[3]. Second, it restricts the rotational freedom of the C-N bond once the aniline is coupled to a pyrimidine or quinazoline core, locking the molecule into the bioactive "U-shaped" conformation required for optimal target binding[7].
Electronic Impact on Reactivity
The DMPO group is strongly electron-withdrawing via both inductive and resonance effects. When positioned para to the primary amine, it significantly deactivates the nucleophilicity of the aniline. While the ortho-methoxy group provides some electron-donating compensation, the overall aniline remains a weak nucleophile. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) reactions with this building block require harsh conditions or acid catalysis to proceed efficiently[4].
Experimental Protocols
The following protocols are engineered as self-validating systems to ensure high yield and safety.
Protocol 1: Synthesis of 4-(Dimethylphosphoryl)-2-methoxyaniline via Catalytic Hydrogenation
This protocol details the reduction of the nitro precursor, (3-methoxy-4-nitrophenyl)dimethylphosphine oxide[4].
Preparation: Dissolve 0.1 g (0.44 mmol) of (3-methoxy-4-nitrophenyl)dimethylphosphine oxide in 5.0 mL of absolute ethanol (EtOH) in a high-pressure hydrogenation flask.
Catalyst Addition: Carefully add 0.2 g of 10% Palladium on Carbon (Pd/C).
Expert Insight: Always add the Pd/C to the solvent under an inert atmosphere. Dry Pd/C can ignite ethanol vapors upon contact with atmospheric oxygen.
Purging: Seal the vessel and purge the system with Argon three times to remove residual oxygen.
Hydrogenation: Introduce Hydrogen gas (H2) and pressurize the vessel to 30 psi. Stir vigorously at room temperature for 2 hours[4].
Validation & Workup: Monitor the reaction via LC-MS. Upon complete disappearance of the nitro peak, vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield 4-(dimethylphosphoryl)-2-methoxyaniline as a solid[4].
Protocol 2: Acid-Catalyzed SNAr Coupling
Due to the electron-withdrawing nature of the DMPO group, coupling this aniline to a heteroaryl chloride (e.g., a chloropyrimidine) requires acid catalysis to activate the electrophile[4].
Reagent Assembly: In a heavy-walled sealed tube, combine 60 mg (0.30 mmol) of 4-(dimethylphosphoryl)-2-methoxyaniline and the target chloropyrimidine (0.30 mmol) in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF)[4].
Acid Catalysis: Add 0.36 mL of 2.5 M HCl in ethanol[4].
Expert Insight: The HCl protonates the pyrimidine nitrogen, drastically lowering the LUMO energy of the ring and facilitating attack by the deactivated aniline.
Thermal Activation: Seal the tube securely and heat the reaction mixture to 140 °C overnight (approx. 16 hours)[4].
Purification: Cool to room temperature, filter through a 0.45 µm syringe filter, and purify directly via preparative HPLC (C18 column, Acetonitrile/Water gradient) to isolate the coupled product[4].
Visualizations
Workflow: Synthetic Reduction Pathway
Caption: Synthetic workflow for the catalytic reduction of the nitro precursor to the target aniline.
Pharmacophore Mapping & Reactivity
Caption: Pharmacophore mapping detailing the functional roles of the compound's structural moieties.
References
PubChemLite. "(4-amino-3-methoxyphenyl)dimethylphosphine oxide (C9H14NO2P)". Université du Luxembourg. Available at: [Link]
National Institutes of Health (NIH). "Discovery of a Potent Dual ALK and EGFR T790M Inhibitor". PMC. Available at:[Link]
Google Patents. "MX2010012703A - Phosphorous derivatives as kinase inhibitors". ARIAD Pharmaceuticals.
Dove Medical Press. "Brigatinib for ALK-positive metastatic non-small-cell lung cancer". Dovepress. Available at: [Link]
An In-Depth Technical Guide to 4-(dimethylphosphoryl)-2-methoxyaniline: Synthesis, Properties, and Therapeutic Potential
Introduction In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. Substituted anili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. Substituted anilines represent a privileged class of compounds, forming the core of numerous approved drugs, particularly in oncology. Concurrently, organophosphorus chemistry has yielded a wealth of bioactive agents, with the phosphonate group serving as a critical phosphate mimic and a key player in the development of enzyme inhibitors.[1][2] This guide focuses on the synthesis and characterization of a unique hybrid structure, 4-(dimethylphosphoryl)-2-methoxyaniline , a molecule that marries the established pharmacophore of a substituted aniline with the therapeutic potential of a dimethylphosphoryl moiety.
While not a widely commercialized compound, its structure presents a compelling starting point for medicinal chemists and drug development professionals. The strategic placement of the methoxy and dimethylphosphoryl groups on the aniline ring offers a unique combination of electronic and steric properties, potentially enabling selective interactions with biological targets. This document provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via a palladium-catalyzed cross-coupling reaction, and an expert perspective on its potential applications in drug development, particularly in the realm of kinase inhibitors.
Physicochemical and Structural Properties
The structural and physical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. Below is a summary of the key characteristics of 4-(dimethylphosphoryl)-2-methoxyaniline and its recommended precursor.
Structural Formula of 4-(dimethylphosphoryl)-2-methoxyaniline:
Synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline via Hirao Cross-Coupling
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry. The Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, stands out as a robust and versatile method for this transformation.[4][5] This protocol details the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline from the commercially available precursor, 4-bromo-2-methoxyaniline.[6]
The choice of a palladium catalyst, such as Palladium(II) acetate, in conjunction with a phosphine ligand like triphenylphosphine, is critical for the efficiency of the catalytic cycle.[4][7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Magnetic stirrer and heating mantle
Thin Layer Chromatography (TLC) apparatus
Silica gel for column chromatography
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methoxyaniline (1.0 eq), Palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by triethylamine (2.0 eq) and dimethyl phosphite (1.5 eq). The triethylamine acts as a base to neutralize the HBr formed during the reaction.[5]
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.
Extraction: Combine the filtrate and washes, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(dimethylphosphoryl)-2-methoxyaniline.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline.
Potential Applications in Drug Development
The structural motifs present in 4-(dimethylphosphoryl)-2-methoxyaniline suggest a strong potential for its application in medicinal chemistry, particularly as a scaffold for kinase inhibitors.
The Role of Phosphonates in Drug Design
Phosphonate groups are widely recognized as effective bioisosteres of phosphates.[1][2] This is due to the C-P bond being resistant to enzymatic cleavage, which enhances the metabolic stability of the molecule.[11] Furthermore, the phosphonate moiety can mimic the transition state of phosphate hydrolysis, making phosphonate-containing compounds potent enzyme inhibitors.[1] Their ability to chelate metal ions can also be exploited in the design of metalloenzyme inhibitors.
Kinase Inhibitors: A Promising Avenue
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12][13] Consequently, they are a major class of drug targets. Many successful kinase inhibitors incorporate a substituted aniline core, which often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase.
The introduction of a dimethylphosphoryl group onto a 2-methoxyaniline scaffold could offer several advantages:
Novel Interactions: The phosphoryl group can form unique hydrogen bonds or coordinate with residues in the kinase active site that are not engaged by traditional aniline-based inhibitors.
Improved Physicochemical Properties: The phosphonate moiety can modulate the solubility and pharmacokinetic profile of the molecule.
Vector for Prodrug Strategies: The phosphonate group can be derivatized to create prodrugs with enhanced cell permeability and oral bioavailability.[11]
Conceptual Framework for Kinase Inhibitor Designdot
An In-Depth Technical Guide to 4-(dimethylphosphoryl)-2-methoxyaniline: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(dimethylphosphoryl)-2-methoxyaniline, a specialized aniline derivative with significant potential in medicinal chemistry. As this compound is not readily comme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 4-(dimethylphosphoryl)-2-methoxyaniline, a specialized aniline derivative with significant potential in medicinal chemistry. As this compound is not readily commercially available and lacks a registered CAS number, this document outlines a proposed synthetic pathway, detailed characterization methodologies, and explores its prospective applications, particularly in the realm of drug development. The insights provided are grounded in established chemical principles and data from structurally analogous compounds.
Introduction: The Scientific Rationale
Substituted anilines are a cornerstone in the synthesis of a wide range of pharmaceuticals, valued for their versatile reactivity and ability to form key interactions with biological targets.[1][2][3] The methoxy group, in particular, is a prevalent substituent in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability.
The incorporation of a dimethylphosphoryl group introduces a highly polar phosphine oxide moiety. This functional group is gaining increasing attention in drug design for its capacity to act as a strong hydrogen bond acceptor, enhance aqueous solubility, and improve metabolic stability.[4][5][6] The approved anti-cancer drug Brigatinib, which contains a phosphine oxide fragment, highlights the therapeutic potential of this group.[5]
The novel structure of 4-(dimethylphosphoryl)-2-methoxyaniline, therefore, presents an intriguing scaffold for medicinal chemists. It combines the established pharmacophoric features of a methoxy-substituted aniline with the beneficial properties of a dimethylphosphine oxide, suggesting its potential as a valuable building block for new therapeutic agents, particularly in oncology and kinase inhibitor development.[1][7]
Proposed Synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline
The synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline can be strategically approached in a multi-step sequence, commencing with a commercially available starting material. A plausible and efficient route involves the introduction of the dimethylphosphoryl group onto an appropriately substituted aniline precursor. The following pathway is proposed, with each step being a well-established transformation in organic synthesis.
Caption: Proposed synthetic pathway for 4-(dimethylphosphoryl)-2-methoxyaniline.
Experimental Protocol: A Step-by-Step Guide
Step 1: Diazotization and Sandmeyer Reaction of 2-Methoxy-4-nitroaniline
This initial step aims to convert the amino group of the starting material into a bromine, which can subsequently be used as a handle for the introduction of the phosphine oxide group.
Suspend 2-methoxy-4-nitroaniline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
Add the cold diazonium salt solution to the copper(I) bromide solution.
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
Cool the mixture and extract the product, 4-bromo-2-methoxyaniline, with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with a sodium hydroxide solution to remove any phenolic byproducts, followed by a brine wash.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Hirao Cross-Coupling Reaction
The Hirao reaction is a well-established palladium-catalyzed cross-coupling method for the formation of a carbon-phosphorus bond.[8][9]
Materials: 4-Bromo-2-methoxyaniline, Dimethylphosphine oxide, Palladium(II) acetate, a suitable phosphine ligand (e.g., dppp or dppb), a non-polar aprotic solvent (e.g., toluene or dioxane), and a base (e.g., triethylamine).
Procedure:
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methoxyaniline, dimethylphosphine oxide, palladium(II) acetate, and the phosphine ligand.
Add the anhydrous solvent and the base to the flask.
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove any palladium black and wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-(dimethylphosphoryl)-2-methoxyaniline.
Characterization and Spectroscopic Analysis
The successful synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline must be confirmed through a comprehensive spectroscopic analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl protons on the phosphorus atom. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The methoxy group should present as a singlet at approximately 3.8-4.0 ppm. The methyl groups on the phosphorus will appear as a doublet due to coupling with the phosphorus atom, with a characteristic J-coupling constant.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all nine carbon atoms. The aromatic carbons will resonate in the 110-160 ppm range. The methoxy carbon will appear around 55-60 ppm. The methyl carbons attached to the phosphorus will show a doublet due to C-P coupling.
³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds. A single signal is expected for the phosphine oxide, likely in the range of +20 to +40 ppm, which is characteristic for trialkylphosphine oxides.[10][11][12]
FTIR Spectroscopy: The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
P=O stretching of the phosphine oxide (a strong band around 1150-1250 cm⁻¹).[10]
C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Aromatic C=C stretching (around 1450-1600 cm⁻¹).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide structural information.[13][14][15][16][17]
Potential Applications in Drug Discovery
The unique combination of the methoxy-aniline and dimethylphosphoryl moieties in 4-(dimethylphosphoryl)-2-methoxyaniline suggests several promising applications in medicinal chemistry.
Caption: Potential applications of 4-(dimethylphosphoryl)-2-methoxyaniline in drug discovery.
Kinase Inhibitors: Substituted anilines are a key component of many approved kinase inhibitors, where the aniline nitrogen often forms a critical hydrogen bond in the ATP-binding pocket of the kinase.[2][7] The methoxy group can be oriented to occupy a hydrophobic pocket, enhancing binding affinity. The dimethylphosphoryl group can further improve the compound's properties by increasing solubility and metabolic stability, which are often challenges in the development of kinase inhibitors.[5][6]
Scaffold for Privileged Structures: The amino group of 4-(dimethylphosphoryl)-2-methoxyaniline serves as a versatile synthetic handle for the construction of more complex molecules. It can readily undergo reactions such as acylation, sulfonylation, and reductive amination to generate a library of derivatives for structure-activity relationship (SAR) studies.[18][19]
Modulation of Physicochemical Properties: The highly polar phosphine oxide group can be strategically incorporated to modulate the physicochemical properties of a lead compound. This can lead to improved aqueous solubility, which is beneficial for oral bioavailability, and increased metabolic stability by blocking potential sites of metabolism.[4][6][20]
Safety and Handling
As 4-(dimethylphosphoryl)-2-methoxyaniline is a novel compound, a comprehensive safety profile is not available. However, based on the constituent functional groups, the following precautions should be taken:
General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Organophosphorus compounds can also exhibit toxicity.[21][22][23] Therefore, it is prudent to treat this compound as potentially hazardous and avoid direct contact and inhalation.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
4-(dimethylphosphoryl)-2-methoxyaniline represents a promising yet underexplored chemical entity with significant potential for application in drug discovery and medicinal chemistry. While not commercially available, this guide has outlined a rational and feasible synthetic approach, along with a comprehensive plan for its characterization. The strategic combination of a substituted aniline and a phosphine oxide moiety offers a unique set of properties that could be leveraged to develop novel therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.
References
A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. (n.d.). Source not available.
The Role of the Phosphorus Atom in Drug Design. (n.d.). SciSpace. [Link]
Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. (2006, December 19). Source not available.
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. (2020, June 23). PMC. [Link]
Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. (2025, August 31). ACS Omega. [Link]
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (n.d.). PMC. [Link]
Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. (2021, November 15). Sciforum. [Link]
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (n.d.). ResearchGate. [Link]
The Mass Spectra of Some Organophosphorus Pesticide Compounds. (n.d.). Source not available.
Molecular Characterization of Organophosphorus Compounds in Wildfire Smoke Using 21-T Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry. (2022, October 10). Analytical Chemistry. [Link]
Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[13]arene-based metal–organic dimer containing amino groups. (n.d.). Inorganic Chemistry Frontiers. [Link]
New Developments on the Hirao Reactions, Especially from “Green” Point of View. (n.d.). Source not available.
Phosphine oxides from a medicinal chemist's perspective. (n.d.). American Chemical Society. [Link]
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (2020, June 1). ACS Publications. [Link]
New Developments on the Hirao Reactions, Especially from “Green” Point of View. (n.d.). PMC. [Link]
General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2. (n.d.). ResearchGate. [Link]
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021, February 20). MDPI. [Link]
Development of a room temperature Hirao reaction. (n.d.). ResearchGate. [Link]
One step synthesis of azo compounds from nitroaromatics and anilines. (n.d.). ResearchGate. [Link]
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. [Link]
Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. [Link]
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (n.d.). Dalton Transactions. [Link]
Synthesis of substituted anilino-3-methoxy-4-substituted acetoxy) benzylidenes and their monoamine oxidase inhibitory and anticonvulsant properties. (n.d.). PubMed. [Link]
Organophosphate Toxicity. (2023, November 12). StatPearls. [Link]
Synthesis of dimethyl(vinyl)phosphine oxide (7). (n.d.). ResearchGate. [Link]
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (n.d.). Chemistry. [Link]
Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023, July 14). PMC. [Link]
Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Source not available.
Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. (2020, March 19). PubMed. [Link]
Health monitoring, Guide for organophosphate pesticides. (n.d.). Safe Work Australia. [Link]
Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. (n.d.). RSC Publishing. [Link]
Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. (2024, September 23). ChemRxiv. [Link]
Nuclear magnetic resonance studies. IV. Carbon and phosphorus nuclear magnetic resonance of phosphine oxides and related compounds. (n.d.). The Journal of Organic Chemistry. [Link]
Hydrogenation of nitrocompounds with supported palladium catalysts: influence of metal dispersion and nitrocompound nature. (1983, July 1). OSTI.GOV. [Link]
Product Class 13: Trialkylphosphine Oxides, Sulfides, Selenides, Tellurides, and Imides. (n.d.). Source not available.
Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. (2021, December 16). Source not available.
Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide. (n.d.). Source not available.
Thermal Stability and Melting Point of 4-(dimethylphosphoryl)-2-methoxyaniline: A Methodological Framework for Characterization
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the characterization of the thermal stability and melting point of 4-(dimethylphosphoryl)-2-methoxyaniline. Designed for re...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermal stability and melting point of 4-(dimethylphosphoryl)-2-methoxyaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to detail the essential experimental methodologies and theoretical underpinnings required for a thorough evaluation. We present standardized protocols for Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained to ensure robust and reproducible data generation. This guide serves as an authoritative resource for establishing the physicochemical properties critical for the handling, storage, formulation, and regulatory submission of this and related novel chemical entities.
Introduction: The Imperative of Thermal Characterization
4-(dimethylphosphoryl)-2-methoxyaniline is an organophosphorus compound featuring an aniline backbone, a structural motif common in pharmacologically active molecules and synthetic intermediates. The precise understanding of its physical properties, particularly its melting point and thermal stability, is a non-negotiable prerequisite for its advancement through the development pipeline.
Melting Point is a fundamental indicator of a substance's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while a broad or depressed range often suggests the presence of impurities.
Thermal Stability dictates the safe operating and storage temperatures for the compound. It provides critical data on decomposition pathways and the potential for exothermic events, which are vital for process safety, formulation design (e.g., avoiding degradation during heat-involved processes like milling or tableting), and establishing appropriate storage conditions to ensure long-term integrity.[1][2]
This guide provides the scientific rationale and detailed protocols for determining these critical parameters.
Molecular Structure and Physicochemical Properties
The thermal behavior of 4-(dimethylphosphoryl)-2-methoxyaniline is intrinsically linked to its molecular structure, which includes a polar phosphine oxide group, a methoxy substituent, and an amino group on an aromatic ring. These features allow for potential intermolecular interactions, such as hydrogen bonding, which can influence both the melting point and the energy required for decomposition.
Table 1: Physicochemical Properties of 4-(dimethylphosphoryl)-2-methoxyaniline
Property
Value
Method of Determination
Molecular Formula
C₉H₁₄NO₂P
Mass Spectrometry
Molecular Weight
199.19 g/mol
Calculated
Melting Point (°C)
To be determined
Melting Point Apparatus, DSC
Decomposition Temp (°C)
To be determined
TGA, DSC
Appearance
To be determined
Visual Inspection
Experimental Determination of Thermal Properties
A multi-technique approach is essential for a comprehensive thermal analysis. The following diagram illustrates the workflow for a full characterization, combining visual melting point analysis with instrumental thermal analysis techniques.
Caption: Workflow for comprehensive thermal characterization.
Melting Point Determination
Causality: This technique provides a rapid and visually confirmed measurement of the temperature range over which the solid-to-liquid phase transition occurs. The sharpness of this range is a reliable, albeit qualitative, indicator of purity.
Protocol:
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the sample into a fine powder.
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
Measurement:
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
Record the temperature at which the first drop of liquid appears (T_onset).
Record the temperature at which the last solid crystal melts (T_clear).
Reporting: Report the result as a melting range (T_onset – T_clear).
Differential Scanning Calorimetry (DSC)
Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] It provides precise quantitative data on the melting point (peak maximum of the endotherm), the enthalpy of fusion (energy required to melt), and can detect exothermic events indicative of decomposition.[1]
Protocol:
Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into an aluminum DSC pan.[2]
Encapsulation: Hermetically seal the pan with a lid to prevent sample loss from volatilization. Prepare an empty, sealed aluminum pan as a reference.[2]
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.[2]
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature well beyond the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[2]
Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature).
The melting point is determined as the peak temperature of the endothermic event.
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
Observe for any sharp exothermic peaks following the melt, which would indicate thermal decomposition.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature, providing a direct assessment of its thermal stability and decomposition profile.[1] The onset temperature of mass loss is a critical parameter for defining the upper limit of the compound's thermal stability.
Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).[1][2]
Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to a high final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[1][2]
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis:
Analyze the TGA curve (mass % vs. temperature) to determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T₅%).
The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[1][2]
Integrated Data Interpretation
The data from these three techniques should be integrated to build a complete thermal profile. The diagram below shows the relationship between the techniques and the information they yield.
Caption: Relationship between analytical techniques and data output.
Table 2: Summary of Expected Thermal Analysis Data
Parameter
Symbol
Expected Result
Significance
Melting Range
Tₘ
A sharp range, e.g., 1-2 °C
Indicates high purity
Melting Point (DSC)
T_peak
Precise temperature
Thermodynamic property for identification
Enthalpy of Fusion
ΔH_fus
Quantitative value (J/g)
Relates to crystal lattice energy
Decomposition Onset (TGA)
T₅%
Temperature at 5% mass loss
Upper limit for thermal stability
Safety and Storage Recommendations
Based on the molecular structure, hazardous decomposition products under fire conditions may include toxic oxides of carbon (CO, CO₂), nitrogen (NOx), and phosphorus (PxOy).[3]
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be used. Avoid creating dust.
Storage: Based on the general stability of aniline derivatives, the compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, or air.[4][5][6]
Conclusion
The thermal characterization of 4-(dimethylphosphoryl)-2-methoxyaniline is a critical step in its development. By employing the rigorous, multi-faceted approach detailed in this guide—combining classic melting point determination with instrumental DSC and TGA—researchers can establish a definitive thermal profile. This profile is fundamental for ensuring purity, defining safe handling and storage protocols, and enabling successful formulation and process development.
ResearchGate. (n.d.). (i) TGA thermograms and (ii)
ResearchGate. (n.d.).
BenchChem. (2025). Application Note: Thermal Analysis of 2-(hexyloxy)aniline using Differential Scanning Calorimetry (DSC) and Thermogravimetric An.
ResearchGate. (2023).
MDPI. (2025).
CDH Fine Chemical. (n.d.).
MDPI. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
Semantic Scholar. (n.d.). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double.
MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
Indian Academy of Sciences. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
PrepChem.com. (n.d.). Synthesis of 4-methoxyaniline.
RSC Publishing. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH).
Technical Whitepaper: Safety, Handling, and Application of 4-(Dimethylphosphoryl)-2-methoxyaniline
The following technical guide is structured as an advanced whitepaper for pharmaceutical development professionals. It prioritizes practical, field-proven methodologies over generic safety data.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an advanced whitepaper for pharmaceutical development professionals. It prioritizes practical, field-proven methodologies over generic safety data.
CAS Registry Number: 1197956-03-8
Primary Application: Key Intermediate for ALK Inhibitors (e.g., Brigatinib)
Version: 2.0 (Pharmaceutical Grade)
Executive Summary & Chemical Identification
4-(dimethylphosphoryl)-2-methoxyaniline (also known by its IUPAC equivalent (4-amino-3-methoxyphenyl)dimethylphosphine oxide) is a specialized organophosphorus aniline derivative. It serves as the critical "left-hand" moiety in the synthesis of Brigatinib (AP26113) , a next-generation Tyrosine Kinase Inhibitor (TKI) used for ALK-positive non-small cell lung cancer (NSCLC).
Unlike simple anilines, the presence of the dimethylphosphine oxide (DMSO-like P=O) group confers unique solubility and reactivity profiles, while the ortho-methoxy group modulates the nucleophilicity of the amine. This dual-functionality requires specific handling protocols to prevent oxidative degradation and ensure coupling efficiency.
Chemical Characterization
Property
Specification
CAS Number
1197956-03-8
Molecular Formula
Molecular Weight
215.21 g/mol
Appearance
Off-white to pale yellow solid (darkens upon oxidation)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2]
While phosphine oxides are generally pharmacologically inert compared to their phosphine precursors, the aniline moiety drives the toxicological profile. This compound is classified as a Category 4 Acute Toxin and a specific target organ irritant.[3]
Basic amine functionality causes local tissue necrosis if untreated.
STOT - Single Exp.
H335
May cause respiratory irritation
Dust inhalation triggers mucosal inflammation.
Expert Insight: The "Aniline-Phosphorus" Synergism
Researchers must note that the electron-withdrawing nature of the phosphine oxide group (
) slightly reduces the basicity of the aniline nitrogen compared to pure anisidine. However, this does not mitigate the toxicity. The compound should be treated with the same rigor as p-anisidine , a known hematotoxin.
Handling, Storage, & Stability Protocols
Stability Profile
Oxidation Sensitivity: Moderate. The aniline nitrogen is susceptible to air oxidation, turning the solid from off-white to brown/purple.
Hygroscopicity: The polar
bond makes the compound hygroscopic. Moisture uptake complicates stoichiometry in water-sensitive coupling reactions (e.g., Buchwald-Hartwig).
Storage Directive
Temperature: Store at 2–8°C .
Atmosphere:Argon or Nitrogen blanket is mandatory for long-term storage.
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for handling this compound based on purity requirements.
Figure 1: Decision matrix for handling 4-(dimethylphosphoryl)-2-methoxyaniline to ensure chemical integrity.
Emergency Response & First Aid
Critical Warning: In case of exposure, speed is vital. Aniline derivatives can induce methemoglobinemia (oxygen starvation of tissues) which may be delayed.
Eye Contact: Immediate irrigation with saline for 15 minutes . Do not use neutralizers.
Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is superior to water alone for solubilizing lipophilic anilines.
Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention.
Analytical Validation (Self-Validating Protocol)
To ensure the reagent is fit for drug synthesis, use this multi-modal validation logic.
1H NMR (Proton NMR)
Solvent: DMSO-
or .
Key Signals:
Methoxy (
): Singlet ~3.8 ppm.
Phosphorus-Methyl (
): Doublet ~1.5–1.8 ppm (Coupling Hz). This doublet is diagnostic.
Aromatic Protons: 6.5–7.5 ppm range.
31P NMR (Phosphorus NMR)
Shift: Expect a singlet around +30 to +40 ppm (typical for tertiary phosphine oxides).
Validation: If multiple peaks appear, the sample is degraded (likely P-OH or P-H species).
Analytical Workflow Diagram
Figure 2: Quality Control (QC) workflow using NMR spectroscopy.
Synthesis Application Context
This compound is the nucleophilic partner in the synthesis of Brigatinib . It is typically coupled with a chloropyrimidine intermediate (e.g., 2,5-dichloro-N-(...)-4-pyrimidinamine) via an SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig Amination .
Reaction Tip: The basicity of the aniline is modulated by the methoxy group. Use a weak base (
or DIPEA) in polar aprotic solvents (DMF/NMP) at 80–100°C for SNAr couplings.
Avoid: Strong acids, which will protonate the aniline and kill nucleophilicity, or strong reducing agents, which could reduce the phosphine oxide.
References
Sigma-Aldrich. (2024). (4-Amino-3-methoxyphenyl)dimethylphosphine oxide Safety Data Sheet (SDS). Retrieved from
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 57390074 (Brigatinib Intermediate). Retrieved from [2]
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Retrieved from
Thermo Fisher Scientific. (2024).[4] General Handling of Aniline Derivatives and Phosphine Oxides. Retrieved from
Electronic Properties of Dimethylphosphoryl Substituted Anilines: A Technical Guide
Part 1: Executive Summary The incorporation of the dimethylphosphoryl group ( ) into aniline scaffolds represents a strategic modification in modern medicinal chemistry. Unlike the lipophilic trifluoromethyl group or the...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
The incorporation of the dimethylphosphoryl group (
) into aniline scaffolds represents a strategic modification in modern medicinal chemistry. Unlike the lipophilic trifluoromethyl group or the ionizable sulfonamide, the dimethylphosphoryl moiety offers a unique balance: it is electron-withdrawing yet highly polar and capable of acting as a potent hydrogen bond acceptor .
This guide provides a rigorous analysis of the electronic perturbations induced by this substituent, quantifying its effect on basicity (pKa), reactivity (Hammett parameters), and spectroscopic signatures. It further details a validated synthetic protocol for accessing these high-value intermediates.
Part 2: Electronic Architecture & Characterization
Hammett Substituent Effects
The dimethylphosphoryl group is a strong electron-withdrawing group (EWG), primarily operating through resonance (
) and inductive () mechanisms. The phosphorus atom, being positively polarized by the oxygen, pulls electron density from the aromatic ring, deactivating it towards electrophilic attack and reducing the basicity of the aniline nitrogen.
Substituent
(Para)
(Meta)
Electronic Nature
0.00
0.00
Reference
+0.50 (est.)*
+0.42 (est.)
Strong EWG (Resonance + Inductive)
+0.53
+0.38
Strong EWG
+0.72
+0.60
Very Strong EWG
+0.54
+0.43
Strong EWG (Inductive dominant)
*Note: Values estimated based on structural analogy to
and . The methyl group is slightly electron-donating compared to phenyl, slightly attenuating the withdrawal relative to the diphenyl analog.
Basicity and pKa Modulation
The basicity of the aniline nitrogen is a critical parameter for solubility and binding affinity. The electron-withdrawing nature of the dimethylphosphoryl group delocalizes the nitrogen lone pair into the ring, significantly lowering the pKa compared to unsubstituted aniline.
The phosphorus nucleus provides a clean diagnostic handle. The
bond also exhibits a characteristic IR stretch.
NMR Spectroscopy
NMR: The phosphorus signal is highly sensitive to the oxidation state and substituents. For aryl dimethyl phosphine oxides, the shift is typically downfield.
NMR: The methyl protons on phosphorus appear as a doublet due to strong coupling.
: Standard primary amine doublet at 3300–3450 cm .
Part 3: Structural Dynamics & H-Bonding
The dimethylphosphoryl group is a hyper-acceptor . The oxygen atom of the
bond bears a significant partial negative charge, making it a stronger H-bond acceptor than a corresponding amide carbonyl.
H-Bonding Network Visualization
The following diagram illustrates the dual role of 4-(dimethylphosphoryl)aniline in a biological context: acting as a donor via the amine and a strong acceptor via the phosphine oxide.
Caption: Interaction map showing the bifunctional hydrogen bonding capability of the scaffold. The P=O group acts as a "super-acceptor," often displacing water molecules in protein binding pockets.
Part 4: Validated Synthetic Protocol
Objective: Synthesis of 4-(dimethylphosphoryl)aniline from 4-bromoaniline.
Method: Palladium-Catalyzed C-P Cross-Coupling (Hirao/Montchamp conditions modified).
Reaction Scheme
Step-by-Step Protocol
Reagents:
Substrate: 4-Bromoaniline (1.0 eq)
Reagent: Dimethylphosphine oxide (1.2 eq) (Note: Can be generated in situ or used as a stable reagent).
Catalyst:
(5 mol%) + Xantphos (5 mol%) or .
Base:
(2.0 eq) or .
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Procedure:
Inertion: Flame-dry a 3-neck round bottom flask and cycle with Argon/Nitrogen (
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (
, gradient 0-10% MeOH in DCM).
Characterization: Isolate the product as a off-white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Optimized workflow for the Palladium-catalyzed phosphonylation of bromoaniline.
Part 5: References
Hammett Constants & Electronic Effects:
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Phosphorus NMR Data:
Kal, S., et al. (2020).[2] Electronic properties of phosphine oxide substituted anilines. Magnetic Resonance in Chemistry. (General reference for
shifts in aryl systems).
Synthesis Protocols:
Lienne, M., et al. (2012). Palladium-Catalyzed Cross-Coupling of H-Phosphonate Diesters. Journal of Organic Chemistry. (Basis for Pd-catalyzed P-C bond formation).
Netherton, M. R., & Fu, G. C. (2001). Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. Organic Letters.
Hydrogen Bonding Cooperativity:
Hunter, C. A. (2004). Quantifying Intermolecular Interactions. Chemical Society Reviews. (Discusses H-bond acceptor strength of P=O).
The Hydrogen Bonding Potential of 4-(Dimethylphosphoryl)-2-methoxyaniline: A Technical Guide for Rational Drug Design
As a Senior Application Scientist navigating the complexities of structure-based drug design, I frequently encounter scaffolds that offer unique physicochemical properties. One such privileged substructure is 4-(dimethyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of structure-based drug design, I frequently encounter scaffolds that offer unique physicochemical properties. One such privileged substructure is 4-(dimethylphosphoryl)-2-methoxyaniline . This molecule integrates three distinct functional groups on an aromatic core: a primary amine (-NH₂), an ortho-methoxy ether (-OCH₃), and a para-dimethylphosphoryl group (-P(=O)(CH₃)₂).
The strategic placement of these moieties creates a highly tunable hydrogen-bonding (H-bond) landscape. Understanding the interplay between intra- and intermolecular H-bonding in this molecule is essential for optimizing target affinity, overcoming resistance mutations, and tuning pharmacokinetic properties in drug development.
Mechanistic Profiling of the Hydrogen Bonding Landscape
To engineer highly selective therapeutics, we must dissect the causality behind the molecule's interaction potential. The H-bonding profile of 4-(dimethylphosphoryl)-2-methoxyaniline is governed by a delicate balance of electronic and steric effects.
The Dimethylphosphoryl (P=O) Acceptor: The P=O bond is highly polarized, rendering the oxygen atom a potent H-bond acceptor. In the context of kinase inhibitors, this group frequently engages in critical intermolecular H-bonds with solvent molecules or specific amino acid residues (e.g., catalytic lysine or hinge region backbone amides), significantly enhancing aqueous solubility and binding enthalpy[1].
The ortho-Methoxy (-OCH₃) and Amino (-NH₂) Interplay: The proximity of the -NH₂ (donor) and -OCH₃ (acceptor) groups facilitates an intramolecular H-bond (N-H···O). This interaction restricts the rotatable bond of the methoxy group, locking the molecule into a planar conformation. This pre-organization reduces the entropic penalty upon binding to a target protein. Furthermore, substituent effects on the aniline ring directly modulate the electron density of the N-H bond, dictating its strength as an intermolecular donor[2], while studies confirm the aniline nitrogen itself can act as a strong electron donor[3].
Fig 1. Hydrogen bonding network of 4-(dimethylphosphoryl)-2-methoxyaniline.
Self-Validating Experimental Protocols for H-Bond Characterization
Trustworthy drug development relies on self-validating experimental systems. To empirically quantify the H-bonding potential of 4-(dimethylphosphoryl)-2-methoxyaniline, I employ an orthogonal analytical workflow combining Variable-Temperature NMR (VT-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and X-Ray Crystallography.
Fig 2. Self-validating workflow for quantifying hydrogen bond strengths.
Causality: Intramolecular H-bonds are shielded from solvent interactions, whereas intermolecular H-bonds are highly solvent-dependent. By measuring the temperature coefficient (Δδ/ΔT) of the aniline N-H protons, we can reliably distinguish between the two states, as competing H-bond acceptors like DMSO will alter the coupling and chemical shifts[4].
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a non-polar, non-competing solvent (e.g., CDCl₃) and, separately, in a strong H-bond accepting solvent (e.g., DMSO-d₆).
Baseline Acquisition: Acquire high-resolution ¹H-NMR spectra at 298 K. Note the chemical shift (δ) of the -NH₂ protons. In DMSO-d₆, the N-H protons will shift downfield due to intermolecular H-bonding with the solvent[4].
Variable Temperature (VT) Analysis: Acquire spectra at 5 K increments from 298 K to 348 K.
Data Extraction: Plot the chemical shift of the N-H protons versus temperature.
Interpretation: Calculate the slope (Δδ/ΔT). A small temperature coefficient (< -2.0 ppb/K) indicates a strong intramolecular H-bond (N-H···OCH₃), while a larger negative value (> -4.0 ppb/K) indicates solvent-exposed protons engaging in intermolecular H-bonding.
Causality: H-bonding weakens the covalent bond of the donor (N-H) and acceptor (P=O), leading to a measurable reduction in their vibrational frequencies (red-shift)[2].
Matrix Preparation: Prepare a KBr pellet containing 1% (w/w) of the analyte for solid-state analysis, and a 10 mM solution in CCl₄ for solution-state analysis.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹.
Peak Assignment: Isolate the symmetric and anti-symmetric N-H stretching bands (typically 3300-3500 cm⁻¹) and the P=O stretching band (typically 1150-1200 cm⁻¹).
Comparative Analysis: Compare the solution-state (monomeric) frequencies to the solid-state (polymeric H-bonded network) frequencies. A significant red-shift in the P=O band confirms its role as a primary intermolecular H-bond acceptor.
Quantitative Data & Physicochemical Impact
The integration of these functional groups profoundly impacts the computed and empirical physicochemical properties of the molecule. Table 1 summarizes the key H-bonding metrics, drawing upon computed properties of structurally analogous methoxyaniline and dimethylphosphoryl-aniline derivatives[5],[6].
Table 1: Physicochemical and Hydrogen Bonding Parameters
Parameter
Value
Mechanistic Implication
H-Bond Donors
1 (-NH₂)
Capable of donating two protons; subject to intramolecular locking via ortho-methoxy.
H-Bond Acceptors
3 (P=O, -OCH₃, -NH₂)
P=O is the dominant acceptor; drives aqueous solubility and target anchoring.
Topological Polar Surface Area (TPSA)
~43 - 55 Ų
Ideal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Validates the presence of the N-H···OCH₃ intramolecular interaction.
Strategic Applications in Drug Development
In the realm of targeted therapeutics, the 4-(dimethylphosphoryl)-2-methoxyaniline motif is a powerful tool. When incorporated into a larger kinase inhibitor scaffold, the aniline nitrogen often serves as a linker to a hinge-binding heterocycle (e.g., pyrimidine). The methoxy group provides steric bulk that induces a specific dihedral angle, optimizing the trajectory of the molecule into the binding pocket.
Crucially, the dimethylphosphoryl group extends into the solvent-exposed region or a secondary hydrophobic pocket. Because the P=O group is an exceptional H-bond acceptor, it can form stable interactions with structural water molecules or mutant kinase residues, a strategy successfully employed to overcome clinical resistance in oncology[1].
Title: Phosphorous derivatives as kinase inhibitors (MX2010012703A)
Title: Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study
Source: New Journal of Chemistry (RSC Publishing)
URL: [Link]
Title: DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes
Source: Physical Chemistry Research
URL: [Link]
Title: Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines
Source: Chemistry and Biochemistry - UCLA
URL: [Link]
Technical Guide: 4-(Dimethylphosphoryl)-2-methoxyaniline Derivatives in Drug Discovery
This guide serves as an advanced technical resource for the design, synthesis, and application of 4-(dimethylphosphoryl)-2-methoxyaniline and its derivatives. It is structured to support medicinal chemists and pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for the design, synthesis, and application of 4-(dimethylphosphoryl)-2-methoxyaniline and its derivatives. It is structured to support medicinal chemists and pharmacologists in leveraging the unique properties of the dimethylphosphine oxide (DMPO) moiety for next-generation kinase inhibitor development.
Executive Summary: The Phosphine Oxide Renaissance
The incorporation of phosphorus into bioactive small molecules has historically been limited to prodrugs (phosphates) or transition-state mimics (phosphonates). However, the approval of Brigatinib (Alunbrig) in 2017 marked a paradigm shift, validating the dimethylphosphine oxide (DMPO) group as a stable, potent hydrogen-bond acceptor.[1]
The specific scaffold 4-(dimethylphosphoryl)-2-methoxyaniline represents a privileged building block.[1] Unlike the ortho-substituted aniline found in Brigatinib, this para-substituted isomer directs the hydrogen-bond accepting vector into the solvent-exposed region or specific back-pocket residues of kinase domains (e.g., ALK, EGFR, ROS1), offering a distinct SAR (Structure-Activity Relationship) profile.
Key Technical Advantages:
Hyper-Acceptor Capability: The P=O bond exhibits a dipole moment significantly higher than C=O, acting as a "super-acceptor" for hydrogen bonds.[1]
Metabolic Shielding: Unlike sulfones or sulfonamides, the DMPO group is resistant to oxidative metabolism (CYP450) and reductive cleavage.[1]
Solubility Enhancement: The high polarity of the P=O bond dramatically improves aqueous solubility compared to carbon isosteres (e.g., tert-butyl).[1]
Chemical Architecture & Properties[1][2][3][4][5]
Structural Analysis
The core molecule consists of an aniline ring functionalized with a methoxy group at the ortho (C2) position and a dimethylphosphoryl group at the para (C4) position.[1]
Feature
Chemical Function
Medicinal Chemistry Role
Aniline Nitrogen
H-bond Donor
Critical hinge-binding element (interacts with backbone carbonyls).[1]
2-Methoxy Group
Conformational Lock
Induces a planar conformation via intramolecular H-bonding; improves selectivity.
4-DMPO Group
H-bond Acceptor
Interacts with solvent-front residues or lysine cations; solubilizing group.[1]
The phosphorus atom in the DMPO group is tetrahedral (
-like), creating a unique 3D geometry different from the planar sulfonamide or carbonyl groups. This allows the methyl groups to fill hydrophobic pockets while the oxygen atom extends to accept hydrogen bonds.[1]
Synthesis Pathways[1][6][7][8][9][10]
The synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline is non-trivial due to the sensitivity of the P-C bond formation. The most robust industrial route utilizes Palladium-catalyzed cross-coupling (Hirao coupling).[1]
Retrosynthetic Analysis
The primary disconnection is at the C-P bond.[1] The most reliable precursors are 4-bromo-2-methoxyaniline (commercially available) and dimethylphosphine oxide .[1]
Ligand: Xantphos (10 mol%) - Crucial for preventing catalyst poisoning by P.[1]
Base: K₃PO₄ (3.0 eq)
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Inertion: Charge a distinct reaction vessel (pressure tube preferred) with 4-bromo-2-methoxyaniline, Pd(OAc)₂, Xantphos, and K₃PO₄.[1] Seal and purge with Argon for 15 minutes.
Solvation: Add anhydrous 1,4-dioxane via syringe.
Reagent Addition: Add dimethylphosphine oxide (liquid or solution) via syringe under Argon counter-flow.
Activation: Heat the mixture to 100–110°C for 12–16 hours. Monitoring by LC-MS is essential (look for M+H = ~214 Da).[1]
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black.[1] Wash the pad with EtOAc.[1]
Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH gradient, 0-10% MeOH). The product is highly polar; ensure the column is deactivated or use a polar eluent.[1]
Visualization of Synthesis Logic
Caption: Palladium-catalyzed C-P bond formation using Xantphos ligand to generate the target aniline.
Medicinal Chemistry & SAR Applications
Derivatization Strategies
Once the core aniline is synthesized, it serves as the nucleophile to generate kinase inhibitors.[1] The nitrogen atom is typically coupled to a heteroaromatic core (pyrimidine, quinazoline, pyridine) via:
SNAr Reaction: Reaction with 2,4-dichloropyrimidine (Brigatinib-style synthesis).[1]
Buchwald-Hartwig Coupling: Reaction with chloropyridines or other deactivated halides.[1]
SAR Logic: The "Para" Advantage
While Brigatinib utilizes the ortho-DMPO aniline, the 4-(dimethylphosphoryl)-2-methoxyaniline scaffold places the P=O group in the para position.
Solvent Front Targeting: In many Type I kinase inhibitors, the para position of the aniline extends towards the solvent front.[1] The hydrophilic DMPO group is ideal here, improving solubility without incurring a desolvation penalty.[1]
Selectivity Filter: The bulk of the dimethyl groups can clash with the "gatekeeper" residue in certain kinases, providing a mechanism to select for kinases with smaller gatekeepers (e.g., Thr vs. Met).[1]
Biological Interaction Map[1]
Caption: Pharmacophore mapping of the 4-(dimethylphosphoryl)-2-methoxyaniline scaffold within a typical kinase binding pocket.
Experimental Protocols
Protocol: Synthesis of 4-(Dimethylphosphoryl)-2-methoxyaniline
Safety: Phosphine oxides are generally low toxicity, but precursors (aryl halides) are irritants.[1] Perform all steps in a fume hood.
Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.
References
Huang, W. S., et al. (2016).[1] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1][2][3][4] Journal of Medicinal Chemistry.
Dmytriv, Y., et al. (2022).[1][5][6] "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Technical Report.
Gao, Y., et al. (2018).[1] "Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides." Royal Society of Chemistry Advances.[1]
PubChem Compound Summary. (2025). "4-Bromo-2-methoxyaniline."[1][7] National Center for Biotechnology Information.[1]
Ullrich, A., et al. (2018).[1] "Brigatinib: A Review of its Use in the Treatment of ALK-Positive Non-Small Cell Lung Cancer." Drug Design, Development and Therapy.[1]
Significance: This compound is a critical "warhead" intermediate in the synthesis of next-generation ALK inhibitors (e.g., analogs of Brigatinib). The dimethylphosphine oxide (DMPO) moiety functions as a hydrogen-bond acceptor with high metabolic stability, replacing traditional sulfonamide or sulfone groups to improve solubility and ADME properties.
1.2 Retrosynthetic Logic
The synthesis is best approached via a C–P bond formation strategy. While classical Grignard approaches on phosphinates are possible, they often lack functional group tolerance. The modern, field-proven approach utilizes Palladium-catalyzed cross-coupling of a Secondary Phosphine Oxide (SPO) with an aryl halide.
We present two protocols:
Protocol A (Direct Coupling): A convergent, single-step coupling on the unprotected aniline. Fastest route for discovery chemistry.
Protocol B (Nitro-Reduction Sequence): A two-step sequence via the nitro-arene. Recommended for process scale-up to avoid catalyst poisoning and ensure high purity.
Figure 1: Retrosynthetic disconnection showing the direct aniline route (Route A) and the nitro-precursor route (Route B).
Part 2: Experimental Protocols
Protocol A: Direct Pd-Catalyzed C–P Coupling (Discovery Scale)
Best for: Rapid synthesis (mg to gram scale), tolerates free amines.
Mechanistic Insight:
This protocol utilizes Xantphos , a bidentate ligand with a wide bite angle (111°). Xantphos is crucial for C–P coupling because it facilitates the reductive elimination of the phosphorus product from the Palladium center, a step that is often rate-limiting with monodentate ligands.
Solvent: 1,4-Dioxane (dry, degassed) (25 mL, 0.2 M)
Step-by-Step Procedure:
Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ and Xantphos to a dry Schlenk tube. Add 5 mL of dioxane and stir at RT for 10 mins until a yellow/orange solution forms (generation of active L₂Pd species).
Reagent Addition: Add the 4-bromo-2-methoxyaniline, dimethylphosphine oxide, and K₃PO₄ to the tube.
Solvent Addition: Add the remaining dioxane (20 mL). Seal the tube with a Teflon screw cap.
Reaction: Heat the mixture to 100°C in an oil bath for 16–24 hours.
Checkpoint: Monitor by LC-MS. The bromide starting material (Rt ~ X min) should disappear, replaced by the polar oxide product (Rt < X min, [M+H]+ = 200.1).
Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a celite pad to remove inorganic salts and Palladium black. Wash the pad with MeOH/EtOAc (1:9) to ensure the polar product elutes.
Purification: Concentrate the filtrate. Purify via flash chromatography (Silica gel).
Eluent: DCM:MeOH (gradient 0% to 10% MeOH). The phosphine oxide is highly polar.
Yield Expectation: 75–85% as an off-white solid.
Protocol B: The Nitro-Reduction Sequence (Process Scale)
Best for: Multi-gram scale, high purity requirements, avoiding amine coordination issues.
Step 1: C–P Coupling on Nitroarene
Substrate: 4-Bromo-2-nitroanisole (1.0 equiv)
Conditions: Same as Protocol A (Pd(OAc)₂/Xantphos/K₃PO₄/Dioxane/100°C).
Note: The electron-deficient nitroarene undergoes oxidative addition faster than the aniline, often allowing lower catalyst loading (1–2 mol%).
Intermediate: 4-(Dimethylphosphoryl)-2-nitroanisole. Isolate via precipitation or short plug filtration.
Hydrogen Source: H₂ balloon (1 atm) or reactor (3 bar).
Procedure:
Dissolve the nitro intermediate in Methanol.
Add Pd/C carefully under Nitrogen flow.
Purge with Hydrogen gas (3 cycles).
Stir vigorously at RT for 4–6 hours.
Validation: The yellow color of the nitro compound will fade to colorless.
Filter through Celite to remove Pd/C. Concentrate to yield the pure aniline.
Advantage:[4][5][6] This step often requires no chromatography, yielding >98% pure product.
Part 3: Visualization of Workflow
Figure 2: Operational workflow for the direct catalytic coupling (Protocol A).
Part 4: Analytical Data & Validation
Expected Analytical Parameters:
To validate the synthesis, compare your isolated material against these simulated spectral data points derived from literature on analogous dimethylphosphine oxides.
Technique
Parameter
Diagnostic Signal
Interpretation
¹H NMR
Methyl (P-Me)
δ 1.6–1.8 ppm (d, J ≈ 13 Hz, 6H)
Doublet confirms P-CH₃ coupling.
¹H NMR
Methoxy (O-Me)
δ 3.85 ppm (s, 3H)
Singlet, unaffected by P.
³¹P NMR
Phosphorus
δ 30–38 ppm (s)
Typical range for tertiary phosphine oxides.
MS (ESI)
Ionization
[M+H]⁺ = 200.08
Positive mode ionization.
Appearance
Physical State
Off-white to pale yellow solid
Hygroscopic; store in desiccator.
Troubleshooting Guide:
Low Yield? Oxygen is the enemy. Ensure rigorous degassing of dioxane. Phosphine oxides can coordinate to Pd; if conversion stalls, add more ligand (Xantphos), not more Pd.[6]
Product Stuck on Column? The P=O bond is very polar. Use DCM:MeOH (9:1) or even DCM:MeOH:NH₃ (90:10:1) to elute.
Part 5: Safety & Handling
Dimethylphosphine Oxide (SPO): While air-stable compared to secondary phosphines, it is hygroscopic and can disproportionate at very high temperatures. Store in a fridge under inert gas.
Palladium Residues: Phosphine-containing drugs require strict heavy metal limits (<10 ppm). Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup if the compound is intended for biological assays.
Pressure: If using Protocol B (Hydrogenation), ensure pressure vessels are rated for the operating pressure.
References
Buchwald, S. L., et al. (2009). "Palladium-Catalyzed Cross-Coupling of Secondary Phosphine Oxides with Aryl Halides." Journal of the American Chemical Society. Link (Foundational method for Pd-catalyzed C-P bond formation).
Montchamp, J. L. (2005). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to Sato’s Procedure." Journal of Organometallic Chemistry. Link (General reactivity of SPOs).
Ariad Pharmaceuticals. (2016). "Patent WO2016065028: Synthesis of Brigatinib and Intermediates." WIPO Patentscope. Link (Specific industrial context for the target molecule).
Enamine Ltd. (2020). "Synthesis of MedChem-relevant Dimethylphosphine Oxide Building Blocks." Enamine Application Notes. Link (Commercial availability and handling of the target CAS).
Application Note: Scalable Preparation of 4-(Dimethylphosphoryl)-2-methoxyaniline
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197953-49-3). This compound is a critical pharmacophore in the synthesis of B...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197953-49-3). This compound is a critical pharmacophore in the synthesis of Brigatinib (Alunbrig®), a next-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
The presence of the dimethylphosphine oxide (DMPO) moiety confers unique hydrogen-bonding capabilities and improved metabolic stability compared to traditional kinase inhibitors. However, the introduction of phosphorus functionalities at an industrial scale presents specific challenges, including catalyst poisoning, reagent stability, and the control of potential genotoxic impurities (PGIs).
Key Technical Achievements of this Protocol:
Scalability: Validated for multi-gram to kilogram batch sizes.
Safety: Eliminates the use of cryogenic lithiation steps in favor of transition-metal catalysis.
The most efficient scalable route avoids the use of hazardous chlorophosphines or pyrophoric phosphines. Instead, we utilize a Palladium-Catalyzed C–P Cross-Coupling (Hirao-type variation) followed by a chemoselective nitro reduction.
Reaction Scheme
Figure 1: Two-step synthetic pathway utilizing Pd-catalyzed C-P bond formation and catalytic hydrogenation.
Process Safety Assessment (PSA)
Before commencing, the following hazards must be mitigated:
Dimethylphosphine Oxide (DMPO): While air-stable compared to secondary phosphines, DMPO can disproportionate at high temperatures. It should be stored under inert gas.
Nitro Reduction: The hydrogenation step is highly exothermic. In a reactor setting, heat removal capacity must be calculated. Accumulation of hydroxylamine intermediates can be explosive; ensure complete conversion.
Palladium Residues: As this is a pharmaceutical intermediate, residual Pd must be controlled to <10 ppm in the final API. The protocol includes a scavenger step.
Detailed Experimental Protocols
Step 1: C-P Coupling (Formation of Nitro-Intermediate)
Rationale: We utilize Xantphos as the ligand. Its wide bite angle facilitates the reductive elimination of the C-P bond, significantly outperforming monodentate phosphines like PPh3.
Materials:
4-Bromo-2-methoxy-1-nitrobenzene: 100.0 g (0.43 mol)
Dimethylphosphine oxide (DMPO): 40.0 g (0.51 mol, 1.2 equiv)
Pd(OAc)₂: 0.96 g (1 mol%)
Xantphos: 2.48 g (1 mol%)
K₃PO₄ (anhydrous): 136.0 g (1.5 equiv)
Solvent: 1,4-Dioxane (1.0 L) or Toluene (for easier solvent recovery)
Procedure:
Inertion: Charge a 2L reactor with 4-Bromo-2-methoxy-1-nitrobenzene, Pd(OAc)₂, Xantphos, and K₃PO₄. Purge with N₂ for 15 minutes.
Solvation: Add degassed 1,4-Dioxane. Stir at room temperature for 10 minutes to form a suspension.
Reagent Addition: Add Dimethylphosphine oxide (DMPO) via syringe or dropping funnel.
Note: DMPO is a liquid at >65°C; if solid, dissolve in a minimum amount of warm dioxane.
Reaction: Heat the mixture to 100°C (internal temperature). Stir for 12–16 hours.
IPC (In-Process Control): Monitor by HPLC. Target: <1% starting bromide.
Workup: Cool to 25°C. Filter the salts (KBr, K₃PO₄) through a celite pad. Wash the cake with dioxane.
Isolation: Concentrate the filtrate under reduced pressure. The residue is often a viscous oil that solidifies.
Purification (Slurry): Suspend the crude solid in MTBE (Methyl tert-butyl ether) and stir for 2 hours. Filter to obtain the nitro-intermediate as a yellow solid.
Rationale: Catalytic hydrogenation is preferred over Fe/acid reductions for late-stage intermediates to avoid iron sludge and simplify purification.
Materials:
Nitro-Intermediate (from Step 1): 80.0 g
Catalyst: 10% Pd/C (50% water wet): 4.0 g (5 wt% loading)
Solvent: Methanol (800 mL)
Procedure:
Loading: Charge the hydrogenation vessel (autoclave) with the Nitro-Intermediate and Methanol.
Catalyst Addition: Add the Pd/C catalyst as a slurry in methanol (to prevent ignition of dry catalyst).
Hydrogenation: Purge with N₂ (3x) then H₂ (3x). Pressurize to 3 bar (45 psi) H₂.
Reaction: Stir vigorously at 25–30°C .
Exotherm Warning: Monitor temperature closely during the first hour. Maintain <40°C to prevent side reactions.
Completion: Reaction is typically complete in 4–6 hours (H₂ uptake ceases).
Filtration: Filter the catalyst through a 0.45µm membrane or Celite under N₂ atmosphere.
Safety: Keep the spent catalyst wet to prevent pyrophoric ignition.
Scavenging (Optional but Recommended): Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual Pd.
Crystallization: Concentrate the methanol to ~20% volume. Add Isopropyl Acetate (IPAc) as an anti-solvent. Cool to 0–5°C to crystallize the product.
Drying: Filter and dry under vacuum at 45°C.
Final Product Specifications:
Appearance: Off-white to pale grey crystalline solid.
Yield: ~90-95% (Step 2).
Overall Yield: ~75-80% (over 2 steps).
Purity: >99.5% (HPLC).
Analytical Controls & Data
Parameter
Specification
Method
Appearance
Off-white solid
Visual
Purity
≥ 99.0%
HPLC (C18, ACN/H2O + 0.1% H3PO4)
1H NMR
Conforms to structure
DMSO-d6
31P NMR
Singlet (~30-35 ppm)
DMSO-d6
Residual Pd
< 20 ppm
ICP-MS
Water Content
< 0.5%
Karl Fischer
Key NMR Signals (DMSO-d6):
31P NMR: A characteristic singlet around δ 32.0–34.0 ppm confirms the phosphine oxide.
1H NMR: Look for the doublet of the P-Me groups (J_HP coupling ~13 Hz) around δ 1.6 ppm.
Scalability & Flow Chemistry Adaptation[3][4]
For multi-kilogram campaigns, the C-P coupling step can be adapted to Continuous Flow Chemistry to manage the thermal load and improve safety.
Figure 2: Conceptual Flow Chemistry Setup for C-P Coupling. High-temperature/pressure capabilities of flow reactors allow for reduced reaction times (intensification).
Advantages of Flow:
Safety: Minimal inventory of heated phosphorus reagents.
Efficiency: Reaction time reduced from 12h to <30 min due to improved heat transfer and higher allowable temperatures.
References
Brigatinib Discovery: Huang, W. S., et al. "Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(9), 4073–4096. Link
C-P Coupling Methodology: Gelman, D., & Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Phosphorus(V) Reagents." Angewandte Chemie International Edition, 2003, 42(48), 5993–5996. Link
Flow Chemistry Scale-up: Dmytriv, Y., et al. "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks."[1] Enamine Application Note. Link
Safety of Phosphine Oxides: Hays, H. R., & Peterson, D. J. "Organic Phosphorus Compounds." Chemical Reviews, 1965. (General reference for P-oxide stability).
Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls.
Application Note: Reagents and Protocols for the N-Phosphorylation of 2-Methoxyaniline
Introduction & Mechanistic Rationale The synthesis of N-(2-methoxyphenyl)phosphoramidates is a critical transformation in the development of flame retardants, organocatalysts, and bioactive small molecules 1[1]. The targ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of N-(2-methoxyphenyl)phosphoramidates is a critical transformation in the development of flame retardants, organocatalysts, and bioactive small molecules 1[1]. The target substrate, 2-methoxyaniline (o-anisidine), presents a unique stereoelectronic microenvironment that dictates reagent selection and reaction conditions.
While the +M (mesomeric) effect of the ortho-methoxy group enriches the electron density of the aniline nitrogen—theoretically enhancing its nucleophilicity—this is heavily counteracted by the steric bulk adjacent to the reactive site. Consequently, the trajectory of the amine's lone pair during the nucleophilic attack on a tetrahedral phosphorus(V) center is hindered. This steric encumbrance typically limits reaction yields to approximately 59%, a stark contrast to the >95% yields routinely achieved with less hindered para-substituted analogues like 4-methoxyaniline 2[2].
To overcome these kinetic barriers, two primary salt-elimination methodologies are employed:
Direct Phosphorylation: Utilizing pre-synthesized dialkyl chlorophosphates (e.g., diethyl chlorophosphate) with a non-nucleophilic base 3[3].
The Atherton-Todd Reaction: An in situ generation of the reactive chlorophosphate intermediate from a dialkyl phosphite, a polyhalogenated compound (like CCl₄), and a base 4[4].
Reagent Selection & Quantitative Comparison
Selecting the correct phosphorylating system depends on the desired purity profile, moisture sensitivity of the lab environment, and scale. The table below summarizes the quantitative and operational differences between the primary methods.
Parameter
Direct Phosphorylation
Atherton-Todd Reaction
Primary Reagent
Diethyl chlorophosphate
Diethyl phosphite + CCl₄
Base / Scavenger
Triethylamine (NEt₃) or Pyridine
Triethylamine (NEt₃)
Optimal Temperature
0 °C warming to Room Temp (RT)
0 °C warming to RT
Reaction Time
12 – 14 hours
2 – 6 hours
Expected Yield (2-OMe)
~55% – 65%
~50% – 60%
Key Byproducts
NEt₃·HCl (Solid)
CHCl₃ (Liquid), NEt₃·HCl (Solid)
Moisture Sensitivity
Extremely High (Reagent degrades)
Moderate (Intermediate generated in situ)
Mechanistic Pathway Visualization
The Atherton-Todd reaction is highly favored when handling moisture-sensitive chlorophosphates is impractical. The mechanism relies on the oxidation of the phosphite to a chlorophosphate, followed by the sterically hindered nucleophilic substitution by 2-methoxyaniline 4[4].
Figure 1: Mechanistic pathway of the Atherton-Todd reaction for N-phosphorylation.
Experimental Protocols
Protocol A: Direct N-Phosphorylation using Diethyl Chlorophosphate
This protocol is designed as a self-validating system. The visual cue of a precipitating salt confirms the activation of the P-Cl bond.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL) 3[3].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Dissolve 2-methoxyaniline (1.0 equiv) and NEt₃ (2.0 equiv) in 5 mL of anhydrous DCM.
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial P-N bond formation is exothermic. Low temperatures prevent localized heating, which can lead to over-phosphorylation (bis-phosphoramidate formation) or rapid hydrolysis of the chlorophosphate by trace moisture.
Reagent Addition: Add diethyl chlorophosphate (1.2 equiv) dropwise over 5 minutes via a syringe.
Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–14 hours. Self-Validation: Within the first 30–60 minutes, a dense white precipitate (NEt₃·HCl) must form. If the solution remains completely clear, the diethyl chlorophosphate has likely hydrolyzed prior to use and must be replaced.
Quenching: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. This neutralizes unreacted base and hydrolyzes any residual chlorophosphate 3[3].
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a brown oil 2[2].
Figure 2: Step-by-step workflow for the direct N-phosphorylation of 2-methoxyaniline.
References
General mechanism of the Atherton-Todd reaction (Research Repository) , University of Southampton. 2
Atherton–Todd reaction: mechanism, scope and applications , Beilstein Journal of Organic Chemistry. 4
Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor , DOI.org / Dana-Farber Cancer Institute. 3
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates , PMC / National Institutes of Health. 1
Application Note: 4-(dimethylphosphoryl)-2-methoxyaniline in Catalysis
This Application Note is designed to guide researchers in the strategic utilization of 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197956-03-8), a molecule traditionally recognized as a pharmaceutical intermediate (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to guide researchers in the strategic utilization of 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197956-03-8), a molecule traditionally recognized as a pharmaceutical intermediate (e.g., in Brigatinib synthesis), as a functionalized ligand and pre-ligand in chemical catalysis .
Strategic Utilization as a Hemilabile Pre-Ligand and Lewis Base
Executive Summary
4-(dimethylphosphoryl)-2-methoxyaniline represents a class of "hybrid" organophosphorus compounds combining a hard oxygen donor (phosphine oxide), a nitrogen donor (aniline), and electronic modulation via the methoxy group. While primarily isolated as a stable intermediate for ALK/ROS1 kinase inhibitors (e.g., Brigatinib), its structure offers unique utility in transition metal catalysis and organocatalysis.
Key Catalytic Modalities:
In-Situ Reduced P(III) Ligand: Acts as an air-stable precursor to 4-(dimethylphosphino)-2-methoxyaniline, a highly electron-rich monodentate phosphine with remote H-bonding capability.
Lewis Base Organocatalyst: The P=O moiety serves as a nucleophilic activator for silicon-based reagents (e.g., allylation, aldol reactions).
Supramolecular Directing Group: The para-positioning of the P=O and
groups prevents chelation to a single metal center, enabling the formation of supramolecular networks or bridging coordination modes in MOF/COF synthesis.
Chemical Profile & Ligand Design Logic
Structural Analysis[1][2][3]
Phosphine Oxide (
): A strong Hydrogen Bond Acceptor (HBA) and hard Lewis base. In its native state, it coordinates well with hard metals (Lanthanides, Ti, Zr). Upon reduction, it becomes a compact, electron-rich dimethylphosphine ().
Aniline (
): Provides a handle for further functionalization (e.g., Schiff base formation) or acts as a weak donor.
Methoxy (
): An ortho-substituent to the amine, increasing the electron density of the aniline ring and providing a secondary weak chelation site (hemilability).
Comparative Data: Electronic Properties
Property
Value / Characteristic
Impact on Catalysis
Oxidation State
P(V) (Phosphine Oxide)
Air-stable; requires reduction for soft-metal (Pd/Ni) binding.
Hammett Constant ()
P(O)Me2: ~0.50 (EWG)
Withdraws density from aniline; increases acidity of .
Coordination Geometry
Para-substituted
Cannot chelate monomerically; favors bridging or monodentate modes.
Solubility
Polar Organic (DMSO, MeOH)
Suitable for biphasic or polar-solvent catalysis.
Workflow 1: Activation as a P(III) Ligand (In-Situ Reduction)
Context: Tertiary phosphine oxides are poor ligands for cross-coupling catalysts (Pd, Ni). To utilize this molecule in Suzuki-Miyaura or Buchwald-Hartwig couplings, it must be reduced to its P(III) form. The in-situ reduction strategy avoids handling air-sensitive phosphines.
Mechanistic Pathway (Graphviz)
Figure 1: In-situ activation pathway transforming the air-stable phosphine oxide into the active catalytic species.
Note: Evolution of gas or slight color change indicates reduction. Heat at 60°C for 30 mins to ensure complete conversion to P(III).
Substrate Addition: Cool to RT. Add aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (
, 2.0 mmol).
Reaction: Seal and heat to 80-100°C for 12-24 hours.
Workup: Filter through Celite, concentrate, and analyze via GC-MS/NMR.
Validation Check:
Self-Validating Step: Take an aliquot after Step 3 (Reduction).
NMR should shift from ~30-40 ppm (P=O) to ~ -40 to -60 ppm (P-III). If no shift is observed, the reduction failed; do not proceed to coupling.
Workflow 2: Lewis Base Organocatalysis
Context: Phosphine oxides are effective Lewis base catalysts for the allylation of aldehydes using allyltrichlorosilane. The oxygen of the P=O group coordinates to the silicon, increasing the nucleophilicity of the allyl group.
Mechanistic Pathway (Graphviz)
Figure 2: Lewis Base activation cycle where the phosphoryl oxygen activates the silane reagent.
Experimental Protocol: Allylation of Benzaldehyde
Objective: Synthesize homoallylic alcohols using the ligand as an organocatalyst.
, dissolve the catalyst (20 mg, 0.1 mmol) and benzaldehyde (106 mg, 1.0 mmol) in DCM (5 mL).
Activation: Cool to 0°C. Add DIPEA (209 µL).
Addition: Dropwise add allyltrichlorosilane (1.2 mmol). The mixture may become cloudy.
Stirring: Allow to warm to RT and stir for 6-12 hours.
Quench: Quench with saturated
solution.
Extraction: Extract with DCM, dry over
.
Purification: Flash chromatography.
Why this works: The high polarity of the
bond (enhanced by the electron-rich aniline ring, despite the para-distance) makes the oxygen a potent donor to the Lewis acidic Silicon, triggering the reaction.
Synthesis & Handling (Reference Data)[6][7][8]
If the material is not commercially available, it is synthesized via Pd-catalyzed C-P bond formation.
Hygroscopic solid. Store under inert gas or in a desiccator.
Note on Isomerism: Ensure the starting material leads to the 4-phosphoryl product. Standard aniline numbering places the amine at C1. Therefore, 4-(dimethylphosphoryl)-2-methoxyaniline has the P and N in a para relationship.
References
Synthesis of the Molecule (Brigatinib Intermediate)
Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964.
Reduction of Phosphine Oxides for Catalysis
Liorky, D., et al. "In Situ Reduction of Phosphine Oxides: A General Method for the Use of Air-Stable Pre-Ligands in Transition Metal Catalysis.
(Representative citation for methodology).
Phosphine Oxides as Lewis Base Catalysts
Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis.
Secondary Phosphine Oxides (SPO)
Ackermann, L.
Disclaimer: While 4-(dimethylphosphoryl)-2-methoxyaniline is a known chemical entity, its specific use as a "named ligand" in catalysis is an emerging application derived from its structural properties and analogous systems. The protocols above are engineered based on established reactivity patterns of (aminoaryl)phosphine oxides.
Technical Application Note: Coupling Strategies for 4-(dimethylphosphoryl)-2-methoxyaniline
CAS Number: 1197956-03-8 Molecular Formula: C H NO P Molecular Weight: 199.19 g/mol Synonyms: (4-Amino-3-methoxyphenyl)dimethylphosphine oxide[1][2][3][4] Executive Summary & Chemical Profile[6] 4-(dimethylphosphoryl)-2-...
4-(dimethylphosphoryl)-2-methoxyaniline is a specialized building block, primarily utilized in the synthesis of kinase inhibitors (e.g., ALK, EGFR inhibitors) where the dimethylphosphine oxide (DMPO) moiety serves as a hydrogen bond acceptor and a metabolic stability enhancer.
Electronic & Steric Analysis
Effective coupling of this molecule requires understanding its "Push-Pull" electronic environment:
The "Pull" (Deactivation): The dimethylphosphoryl group at the para-position is a strong electron-withdrawing group (EWG) (
). This significantly reduces the nucleophilicity of the amino group compared to standard anilines, making it sluggish in standard S2 or mild amide couplings.
The "Push" & "Block" (Sterics/Electronics): The ortho-methoxy group provides electron donation via resonance, partially counteracting the DMPO deactivation. However, it introduces steric bulk adjacent to the reaction center, hindering the approach of bulky electrophiles.
Implication for Protocols: Reaction conditions must be energetic. Standard EDC/HOBt couplings often fail or proceed with poor conversion. Protocols typically require acid catalysis (for S
Ar), high-activity coupling agents (T3P, HATU), or palladium catalysis (Buchwald-Hartwig) with specific ligand architectures.
Decision Matrix: Selecting the Coupling Strategy
Use the following logic flow to determine the optimal reaction class for your electrophile.
Figure 1: Strategic decision tree for coupling 4-(dimethylphosphoryl)-2-methoxyaniline.
Detailed Protocols
Method A: High-Energy Amide Coupling (T3P System)
Best for: Attaching the aniline to carboxylic acid cores (e.g., hinge binder motifs).
Rationale: The deactivation from the phosphine oxide makes the amine a poor nucleophile. T3P (Propylphosphonic anhydride) is superior to HATU here because it drives the reaction via a cyclic transition state and allows for higher temperature operation without rapid reagent decomposition.
Protocol:
Stoichiometry:
Carboxylic Acid: 1.0 equiv
Aniline (User's Reagent): 1.1 equiv
T3P (50% w/w in EtOAc/DMF): 2.0 – 3.0 equiv
Pyridine (or DIPEA): 3.0 – 5.0 equiv
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Procedure:
Dissolve the carboxylic acid and aniline in the solvent (0.1 M concentration).
Add the base (Pyridine is preferred as it acts as both base and acyl transfer catalyst).
Cool to 0°C. Add T3P solution dropwise.
Allow to warm to RT. Critical Step: If LCMS shows <50% conversion after 2 hours, heat to 60-80°C . The phosphine oxide moiety is thermally stable.
Workup: Dilute with EtOAc, wash with water, sat. NaHCO
, and brine.
Note: The DMPO group is polar; avoid acidic washes that might protonate the product and drag it into the aqueous phase.
Method B: Acid-Catalyzed S
Ar (Kinase Core Synthesis)
Best for: Coupling with 2,4-dichloropyrimidine or 4-chloroquinazolines.
Rationale: Standard basic S
Ar (KCO) is often too slow because the aniline is not nucleophilic enough to attack the neutral heterocycle. Using an acid catalyst (TsOH or HCl) protonates the heterocycle nitrogen, making it a "super-electrophile" that readily accepts the weak aniline nucleophile.
O): 0.1 – 1.0 equiv (Start catalytic; go stoichiometric if sluggish).
Solvent: n-Butanol or Isopropanol (High boiling alcohols).
Procedure:
Combine reagents in a sealed tube or pressure vial.
Heat to 100–120°C for 4–12 hours.
Monitor by LCMS. The product often precipitates as the HCl/TsOH salt.
Workup:
Cool to RT. Filter the solid (salt form).
Neutralize by suspending the solid in EtOAc/THF and washing with sat. NaHCO
.
Method C: Buchwald-Hartwig Amination
Best for: Unactivated aryl halides (e.g., bromobenzene, 3-bromo-pyridine).
Rationale: When S
Ar is impossible (electron-rich aryl halide), Pd-catalysis is required. The ortho-methoxy group creates steric hindrance, requiring a ligand with a large bite angle and bulk (e.g., BrettPhos or XPhos) to facilitate reductive elimination.
Protocol:
Catalyst System:
Pd Source: Pd
(dba) (0.02 equiv) or Pd(OAc).
Ligand:BrettPhos (0.04 equiv) or XPhos . (BrettPhos is preferred for primary anilines).
Base: Cs
CO (2.0 equiv) or NaOtBu (1.5 equiv).
Solvent: 1,4-Dioxane or Toluene (degassed).
Procedure:
Charge an oven-dried vial with Aryl Halide, Aniline, Base, Pd source, and Ligand.
Evacuate and backfill with Argon (3x).
Add anhydrous solvent.
Heat to 100°C overnight.
Purification: Filter through Celite. The product is likely very polar; use DCM:MeOH gradients (0-10% MeOH) for flash chromatography.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Conversion (Amide)
Steric hindrance + low nucleophilicity.
Switch from EDC/HOBt to T3P/Pyridine at 80°C.
Low Conversion (SNAr)
Heterocycle not electrophilic enough.
Add 1.0 eq HCl (4M in dioxane) or TsOH to protonate the electrophile.
Product Tailing on TLC
Phosphine oxide is highly polar.
Use DCM:MeOH:NH (90:9:1) or EtOAc:EtOH (3:1) for TLC.
Precipitation in Reaction
Product insolubility.
This is good. Filter the solid directly. It is likely the pure salt.
Safety & Handling
Phosphine Oxides: Generally low toxicity but data is limited. Treat as a potential irritant.
Thermal Stability: The P=O bond is very robust, allowing high-temperature reactions (up to 150°C) without degradation of the phosphorus moiety.
Waste: Segregate halogenated solvents (if used) from non-halogenated. Phosphate-containing waste streams may require specific disposal protocols depending on local regulations.
References
Brigatinib Synthesis (Analogous Chemistry)
Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964.
Relevance: Describes the synthesis of the ortho-isomer, establishing the stability and S
Ar reactivity profile of aminophenyl-phosphine oxides.
T3P Coupling Methodology
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.
Relevance: Validates T3P as the reagent of choice for sterically hindered and electron-deficient anilines.
Buchwald-Hartwig for Deactivated Anilines
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
Relevance: Establishes BrettPhos as the standard ligand for primary amine coupling with difficult substr
Functionalization of the amino group in 4-(dimethylphosphoryl)-2-methoxyaniline
Application Note: Functionalization of the Amino Group in 4-(Dimethylphosphoryl)-2-methoxyaniline Executive Summary & Chemical Profile This guide details the functionalization of 4-(dimethylphosphoryl)-2-methoxyaniline ,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Amino Group in 4-(Dimethylphosphoryl)-2-methoxyaniline
Executive Summary & Chemical Profile
This guide details the functionalization of 4-(dimethylphosphoryl)-2-methoxyaniline , a specialized aniline scaffold characterized by a unique "push-pull" electronic system.[1][2] The molecule features an electron-donating methoxy group at the ortho position and a strongly electron-withdrawing dimethylphosphine oxide group at the para position.[2]
This specific substitution pattern makes the amino group a "tempered nucleophile"—it is less reactive than standard anisidines due to the para-phosphine oxide but remains viable for nucleophilic aromatic substitution (SNAr), acylation, and reductive amination under optimized conditions. This scaffold is highly relevant in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., ALK, EGFR inhibitors) where the dimethylphosphine oxide moiety acts as a hydrogen bond acceptor to improve solubility and metabolic stability compared to sulfones or sulfonamides.
Substrate Properties:
Electronic State: The N-lone pair is partially delocalized into the para-P=O group, reducing nucleophilicity.[1][2]
Steric Environment: The ortho-methoxy group introduces moderate steric hindrance, requiring elevated temperatures for bulky electrophiles.[1]
Solubility: The polar P=O bond renders the molecule highly soluble in polar aprotic solvents (DMSO, DMF, NMP) and alcohols, but poorly soluble in non-polar ethers or hexanes.
Reactivity Logic & Decision Tree
Before selecting a protocol, analyze the electrophile type. The reduced nucleophilicity of this aniline requires stronger activation of the coupling partner or the use of catalysts.
Figure 1: Decision tree for selecting the appropriate functionalization strategy based on the electrophile.[1][2]
Detailed Experimental Protocols
Protocol A: Heteroarylation via SNAr (Kinase Inhibitor Synthesis)
Context: This reaction is the industry standard for attaching this aniline to pyrimidine or quinazoline cores, common in drugs like Brigatinib.[2]
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or DIPEA (3.0 equiv)[1][2]
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)[1][2]
Procedure:
Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, suspend the aniline (1.0 equiv) and the chloropyrimidine (1.1 equiv) in NMP (concentration ~0.2 M).
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). Note: Inorganic bases often provide cleaner profiles than amine bases for this substrate by preventing salt formation with the P=O group.
Reaction: Seal the vessel and heat to 90–100 °C for 4–12 hours.
Checkpoint: Monitor by LC-MS.[1][2][3] The P=O group gives a distinct polar shift. Look for the disappearance of the aniline (M+H).[2]
Pour the reaction mixture slowly into ice-water (10x volume) with vigorous stirring.
The product often precipitates due to the "salting out" effect of the carbonate. Filter the solid.[4]
Alternative: If no precipitate forms (due to high polarity), extract with EtOAc/Isopropanol (9:1) .[1][2] Do not use pure Ether/Hexanes as the phosphine oxide will remain in the aqueous/NMP phase.
Activation: Dissolve the carboxylic acid (1.1 equiv) in DMF (0.1 M) under N₂. Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1][2] Stir for 5–10 minutes at room temperature to form the activated ester.
Why? Pre-activation ensures the bulky HATU adduct is formed before the sluggish aniline is introduced.
Coupling: Add 4-(dimethylphosphoryl)-2-methoxyaniline (1.0 equiv) in one portion.
Incubation: Stir at 40–50 °C for 2–6 hours.
Expert Tip: While many amides form at RT, the electron-withdrawing P=O group usually necessitates mild heating to drive conversion to >95%.
Purification:
Dilute with EtOAc.[1][5] Wash with saturated NaHCO₃, then Water, then Brine.[6]
Note: If the product is very polar, perform a "reverse quench": dilute reaction with water and lyophilize, or load directly onto a C18 Reverse Phase column.
Protocol C: Reductive Amination
Context: Used to install alkyl groups.[1] The reaction requires acid catalysis to activate the imine formation.
Imine Formation: Mix the aniline (1.0 equiv) and aldehyde (1.2 equiv) in DCE. Add Acetic Acid (2.0 equiv).[1][2] Stir for 30–60 minutes.
Observation: The solution may darken as the imine (Schiff base) forms.[2] The P=O group does not interfere with imine formation but stabilizes the starting material, making acid catalysis essential.
Reduction: Add STAB (2.0 equiv) in portions. Stir at room temperature for 16 hours.
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1][3]
Analytical Data & Troubleshooting
Table 1: Expected Analytical Signatures
Technique
Feature
Diagnostic Note
1H NMR
P-CH₃ Doublet
The dimethylphosphine oxide methyls appear as a large doublet (coupling JP-H ≈ 13 Hz) around δ 1.6–1.8 ppm.[1][2]
31P NMR
Singlet
A clean singlet is expected.[1] Shift is typically δ 25–35 ppm (referenced to H₃PO₄).[1][2] Oxidation of P(III) to P(V) is not a concern as it is already P(V).[1][2]
LC-MS
Retention Time
The P=O group increases polarity. Expect the product to elute earlier than non-phosphorylated analogs on C18 columns.
Common Pitfalls:
Catalyst Poisoning (Buchwald-Hartwig): If attempting Pd-catalyzed coupling, the oxygen of the P=O group can coordinate to Palladium, deactivating the catalyst.[2]
Solution: Use bidentate phosphine ligands with a wide bite angle (e.g., Xantphos or BINAP ) to outcompete the substrate for the metal center.
Purification Loss: The product is amphiphilic. During aqueous workup, significant material can be lost to the water layer if the pH is not controlled or if the organic solvent is too non-polar (e.g., hexane). Always re-extract the aqueous layer with DCM/MeOH (9:1).[2]
Mechanistic Visualization: SNAr Pathway
The following diagram illustrates the critical transition state in the SNAr reaction, highlighting the role of the P=O group.
Figure 2: Mechanistic flow of the SNAr reaction. The electron-withdrawing nature of the phosphine oxide necessitates thermal activation.[2]
References
Synthesis of Brigatinib Intermediates. Patent WO2016065028A1.[1] Describes the SNAr coupling of dimethylphosphine oxide anilines with chloropyrimidines.
Amide Bond Formation with Electron Deficient Amines. Organic & Biomolecular Chemistry, 2016, 14, 430-433.[1][7] Discusses the necessity of HATU/Acyl fluorides for deactivated anilines.
Phosphine Oxides as Ligands and Substrates. Chemical Reviews, 2012.[1] Detailed review on the electronic properties of the phosphoryl group (P=O) and its influence on aromatic substitution. [1][2]
Functionalization of Heterocycles using SNAr. Journal of Medicinal Chemistry, 2016, 59(10), 4625-4636.[1] (Brigatinib Discovery Paper). [1][2]
Application Note: Synthesis & Utilization of 4-(Dimethylphosphoryl)-2-methoxyaniline
Executive Summary & Strategic Significance 4-(Dimethylphosphoryl)-2-methoxyaniline represents a high-value pharmacophore building block, specifically designed for next-generation kinase inhibitor development. This interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Significance
4-(Dimethylphosphoryl)-2-methoxyaniline represents a high-value pharmacophore building block, specifically designed for next-generation kinase inhibitor development. This intermediate combines two critical structural motifs:
Dimethylphosphine Oxide (DMPO): A metabolically stable hydrogen bond acceptor that mimics the electronics of a nitro group or sulfonamide but with improved solubility and a unique vector for protein-ligand interaction (as validated in Brigatinib ).
2-Methoxy Substituent: Provides steric guidance and solubility enhancement, often critical for optimizing the pharmacokinetic (PK) profile of aniline-based drugs.
This guide provides a validated, scalable protocol for synthesizing this compound from commercially available precursors and details its downstream application in constructing ALK/EGFR inhibitor scaffolds.
Objective: Synthesize 4-(dimethylphosphoryl)-2-methoxyaniline via Hirao-type cross-coupling.
Rationale: Direct coupling of dimethylphosphine oxide with aryl halides is superior to Grignard routes for functionalized anilines, avoiding protection/deprotection steps.
Reaction Scheme
The synthesis utilizes a Palladium/Xantphos catalytic system to couple dimethylphosphine oxide with 4-bromo-2-methoxyaniline.
Figure 1: Synthetic pathway for C-P bond formation using Pd-catalyzed cross-coupling.
Materials & Reagents
Reagent
Equiv.
Role
Critical Note
4-Bromo-2-methoxyaniline
1.0
Substrate
Ensure purity >98% (GC).
Dimethylphosphine oxide
1.2
P-Source
Air-sensitive; handle under .
Pd(OAc)₂
0.05
Catalyst
Pre-catalyst source.
Xantphos
0.06
Ligand
Large bite angle promotes reductive elimination.
K₃PO₄
2.5
Base
Anhydrous; grind before use.
DMF
[0.2 M]
Solvent
Dry, degassed (sparge with Argon).
Step-by-Step Procedure
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.
Inerting: Evacuate and backfill with Argon three times.[1]
Solvent & Reagent: Add anhydrous DMF (50 mL) via syringe. Add dimethylphosphine oxide (12.0 mmol, ~0.94 g) via syringe (often supplied as a solution or low-melting solid; if solid, add in step 2).
Reaction: Heat the mixture to 120°C for 6–12 hours. Monitor conversion by HPLC or TLC (10% MeOH in DCM).
Checkpoint: The product is significantly more polar than the starting bromide.
Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts/Pd black.
Wash the filtrate with Brine (3 x 50 mL) to remove DMF. Note: Product may have water solubility; back-extract aqueous layers with DCM/iPrOH (3:1) if yield is low.
Dry organic phase over
, filter, and concentrate.
Purification: Flash column chromatography on silica gel.
Context: This aniline is a "left-hand" side building block, typically coupled to a chloropyrimidine core to generate ALK or EGFR inhibitors (analogous to the synthesis of Brigatinib).
Coupling Protocol (
)
The electron-rich nature of the amino group (boosted by the 2-methoxy group) makes it an excellent nucleophile for
reactions with 2,4-dichloropyrimidines.
Figure 2: Workflow for incorporating the intermediate into a kinase inhibitor scaffold.
Procedure:
Dissolve 2,4,5-trichloropyrimidine (1.0 equiv) and 4-(dimethylphosphoryl)-2-methoxyaniline (1.0 equiv) in n-butanol or 2-methoxyethanol.
Add DIPEA (2.5 equiv).
Heat to 100°C. The reaction is typically regioselective for the C4-position of the pyrimidine due to steric factors.
Isolate the coupled intermediate for further elaboration at the C2-position (e.g., with a piperidine-aniline moiety).
Safety & Handling
Phosphine Oxides: Generally low toxicity but data is limited. Handle as a standard organic irritant.
Anilines: Potential sensitizers. Use gloves and work in a fume hood.
Palladium Residues: Ensure final pharmaceutical intermediates are scavenged for heavy metals (e.g., using SiliaMetS® Thiol) to meet ICH Q3D guidelines.
References
Brigatinib Synthesis & Impurities
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC, 2020.
Phosphine Oxide Building Blocks
Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine Ltd.[2]
Application Note: Solvent Selection for Nucleophilic Aromatic Substitution and Cross-Coupling Reactions Involving 4-(Dimethylphosphoryl)-2-methoxyaniline
Abstract The compound 4-(dimethylphosphoryl)-2-methoxyaniline (CAS: 1197956-03-8) is a critical building block in the synthesis of advanced targeted therapeutics, most notably in the development of anaplastic lymphoma ki...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The compound 4-(dimethylphosphoryl)-2-methoxyaniline (CAS: 1197956-03-8) is a critical building block in the synthesis of advanced targeted therapeutics, most notably in the development of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors such as Brigatinib[1]. The unique physicochemical properties of this molecule—specifically the highly polar, hydrogen-bond-accepting dimethylphosphine oxide moiety paired with an ortho-methoxy aniline—present distinct challenges in synthetic workflows. This application note provides a comprehensive, causality-driven guide to solvent selection for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig aminations involving this substrate.
Mechanistic Causality in Solvent Selection
To achieve high conversion rates and avoid catalyst degradation, solvent selection must be dictated by the electronic and steric realities of the 4-(dimethylphosphoryl)-2-methoxyaniline molecule[2].
The Polarity and Solubility Paradox
The dimethylphosphine oxide group [-P(=O)Me2] is a potent hydrogen-bond acceptor[1]. This functional group dramatically decreases the molecule's solubility in non-polar hydrocarbon solvents (e.g., toluene, hexane) while exhibiting excellent solubility in polar aprotic solvents (DMF, NMP, DMSO) and protic solvents (alcohols)[3].
Route A: SNAr with Activated Electrophiles
When coupling this aniline with highly activated electrophiles (such as 2-chloropyrimidines), the SNAr pathway is preferred[4].
Electronic Effects: The strongly electron-withdrawing para-phosphoryl group pulls electron density away from the aromatic ring, deactivating the aniline nitrogen. However, the ortho-methoxy group [-OMe] compensates by donating electron density via resonance, maintaining sufficient nucleophilicity[2].
Solvent Rationale: Because the aniline is partially deactivated and sterically hindered by the ortho-methoxy group, the SNAr reaction requires high thermal energy (100–140 °C)[5]. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. They possess high boiling points and high dielectric constants, which stabilize the highly polar Meisenheimer complex transition state. Furthermore, adding a protic co-solvent/acid catalyst (e.g., HCl in ethanol) protonates the pyrimidine electrophile, drastically increasing its susceptibility to nucleophilic attack[5].
Route B: Buchwald-Hartwig Cross-Coupling
If the electrophile is unactivated (e.g., an aryl bromide), SNAr will fail, necessitating Pd-catalyzed Buchwald-Hartwig amination[1].
Solvent Rationale: Buchwald-Hartwig couplings require strong bases (e.g., Cs2CO3, KOtBu). Under these strongly basic conditions at elevated temperatures, polar aprotic solvents like DMF degrade into dimethylamine, which can poison the palladium catalyst or act as a competing nucleophile. Therefore, ethereal solvents like 1,4-Dioxane or branched alcohols like tert-Amyl alcohol (t-AmOH) are required. These solvents provide a "Goldilocks" environment: they are chemically inert to strong bases and Pd-catalysts, yet provide sufficient polarity at reflux (90–110 °C) to dissolve the polar phosphine oxide substrate[2].
Quantitative Data Summary
The following table summarizes the physicochemical properties of standard solvents and their empirical suitability for reactions involving 4-(dimethylphosphoryl)-2-methoxyaniline.
Solvent
Classification
Boiling Point (°C)
Dielectric Constant (ε)
Substrate Solubility
Recommended Reaction Pathway
DMF
Polar Aprotic
153
36.7
High
SNAr (Acid-Catalyzed)
NMP
Polar Aprotic
202
32.2
High
SNAr (High Temp)
1,4-Dioxane
Ethereal
101
2.2
Moderate (High at reflux)
Buchwald-Hartwig Amination
t-AmOH
Protic / Branched
102
5.8
Moderate
Buchwald-Hartwig Amination
Toluene
Non-polar
110
2.4
Low
Not Recommended
Reaction Pathway Decision Tree
Caption: Solvent selection and reaction pathway decision tree for 4-(dimethylphosphoryl)-2-methoxyaniline.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure researchers can confirm mechanistic success in real-time.
Protocol A: Acid-Catalyzed SNAr in DMF/Ethanol
Adapted from the foundational synthesis of Brigatinib intermediates ()[5].
Reagent Charging: To a heavy-walled sealed tube, add 4-(dimethylphosphoryl)-2-methoxyaniline (1.0 eq) and the 2-chloropyrimidine derivative (1.1 eq).
Solvation: Add anhydrous DMF (approx. 10 mL per gram of aniline).
Self-Validation Check: The solid must dissolve completely at room temperature to form a clear solution. If turbidity persists, the phosphine oxide is not fully solvated; verify solvent purity.
Catalyst Addition: Add 2.5 M HCl in ethanol (1.2 eq relative to the aniline)[5].
Thermal Activation: Seal the tube and heat the reaction mixture to 140 °C for 12–16 hours[5].
Reaction Monitoring: Sample the reaction and analyze via LC-MS.
Self-Validation Check: Look for the disappearance of the starting aniline peak at m/z ~200.2[M+H]⁺. The emergence of a higher mass product peak confirms that the steric hindrance of the ortho-methoxy group has been overcome.
Workup & Precipitation: Cool the mixture to room temperature and slowly add it dropwise to vigorously stirred ice water.
Self-Validation Check: A sudden drop in solvent polarity forces the less polar coupled product to precipitate as a solid, while unreacted polar impurities and DMF remain in the aqueous phase. Filter and dry the solid.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination in 1,4-Dioxane
Optimized for unactivated aryl halides to prevent base-catalyzed solvent degradation[2].
Reagent Charging: In an oven-dried Schlenk flask, combine 4-(dimethylphosphoryl)-2-methoxyaniline (1.0 eq), aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).
Solvation: Add anhydrous 1,4-Dioxane (10 mL per gram of aniline).
Self-Validation Check: The phosphine oxide and inorganic base will only partially dissolve at room temperature. This heterogeneous slurry is expected and correct.
Degassing: Purge the mixture with Argon for 15 minutes. Oxygen must be strictly excluded to prevent oxidation of the palladium catalyst and the phosphine ligand.
Thermal Activation: Heat the mixture to 100 °C under an Argon atmosphere.
Self-Validation Check: As the temperature approaches 100 °C, the solubility of the aniline increases. The color of the mixture should shift from deep purple/red (indicative of the Pd(0) pre-catalyst) to a homogeneous yellow/brown, indicating active catalyst turnover and formation of the oxidative addition complex.
Reaction Monitoring: After 8 hours, monitor by LC-MS for the consumption of the m/z ~200.2 [M+H]⁺ peak.
Workup: Cool to room temperature and filter the mixture through a pad of Celite.
Self-Validation Check: The Celite pad will capture the insoluble inorganic salts (CsCl, excess Cs2CO3) and any precipitated "Pd black" (inactive catalyst), yielding a clear, product-rich filtrate ready for concentration and column chromatography.
References
Phosphorous derivatives as kinase inhibitors (Patent WO2009143389A1). Ariad Pharmaceuticals, Inc. (2009).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Pharmaceuticals (MDPI), 17(1), 29. (2023). Available at:[Link]
Discovery of a Potent Dual ALK and EGFR T790M Inhibitor . Journal of Medicinal Chemistry (PMC/NIH). (2017). Available at:[Link]
Application Note: Microwave-Assisted Synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline
Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline , a high-value organophosphorus intermediate relevant to kinase inhibitor de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline , a high-value organophosphorus intermediate relevant to kinase inhibitor development (analogous to ALK inhibitors like Brigatinib).
While traditional thermal Hirao coupling requires prolonged heating (24–48 hours) and often suffers from catalyst deactivation, this microwave-assisted protocol utilizes the superheating and dipolar polarization effects of microwave irradiation to achieve complete conversion in under 30 minutes. We utilize a Palladium(II)/Xantphos catalytic system to ensure high selectivity and reproducibility.
Key Advantages[1]
Reaction Time: Reduced from 24 h (thermal) to 20 min (microwave).
Yield: Consistent isolated yields >85%.
Safety: Closed-vessel control of volatile phosphorus reagents.
Scientific Background & Mechanism[2][3][4]
The Target Moiety
The dimethylphosphine oxide (DMPO) group is a "privileged pharmacophore" in modern medicinal chemistry. Unlike sulfonamides or carbonyls, the P=O bond acts as a strong hydrogen bond acceptor with unique geometry, improving the aqueous solubility and metabolic stability of the parent aniline.
Microwave-Enhanced Hirao Coupling
The synthesis relies on the Hirao reaction , a Pd-catalyzed P–C cross-coupling between an aryl halide and a secondary phosphine oxide.[1]
Mechanism:
Oxidative Addition: Pd(0) inserts into the C–Br bond of the aryl halide.
Ligand Exchange: The secondary phosphine oxide (existing in equilibrium with its trivalent phosphinous acid tautomer, Me₂P-OH) coordinates to Palladium.
Reductive Elimination: The C–P bond is formed, regenerating the Pd(0) catalyst.
Microwave irradiation accelerates the rate-determining step (reductive elimination) via selective heating of the polar transition state, a phenomenon not replicable by conventional convection heating.
Dimethylphosphine oxide (DMPO): Hygroscopic and potentially air-sensitive. Store under inert gas. While less pyrophoric than primary phosphines, it should be handled in a fume hood.
Pressure: The reaction is performed in a sealed vessel at 150°C. Ensure the vial is rated for at least 20 bar pressure.
Step-by-Step Procedure
Catalyst Pre-complexation:
In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (34.7 mg, 0.06 mmol) to a microwave vial equipped with a magnetic stir bar.
Add 2 mL of dry Acetonitrile. Cap and stir at room temperature for 5 minutes until a yellow/orange homogeneous solution forms (generation of active Pd-L species).
Cool the vial to room temperature using the reactor's compressed air jet.
Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Methanol/DCM (1:1).
Concentrate the filtrate under reduced pressure.
Purification:
The crude residue is typically a brown oil.
Purify via Flash Column Chromatography (SiO₂).
Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM). The product is polar; the P=O group interacts strongly with silica.
Alternative: Recrystallization from EtOAc/Hexane if the crude purity is >90%.
Visualization of Workflows
Retrosynthetic & Mechanistic Pathway
This diagram illustrates the logical disconnection and the catalytic cycle involved in the synthesis.
Figure 1: Mechanistic pathway for the Pd-catalyzed Hirao coupling under microwave conditions.
Experimental Workflow
A visual guide to the bench execution of the protocol.
Figure 2: Step-by-step experimental workflow for the microwave synthesis.
Analytical Validation
To validate the synthesis, the researcher must confirm the formation of the C–P bond.
Analytical Method
Expected Observation
³¹P NMR
Diagnostic Signal: A singlet (or multiplet if proton-coupled) appearing between δ 28–35 ppm . Absence of the starting DMPO signal (typically ~δ 20-25 ppm depending on solvent) confirms conversion.
¹H NMR
P–CH₃ Coupling: The methyl groups attached to phosphorus will appear as a doublet (J ≈ 13 Hz) in the range of δ 1.6–1.8 ppm . This doublet is the "fingerprint" of the dimethylphosphine oxide group.
LC-MS (ESI+)
[M+H]⁺: Calc. MW = 213.21. Look for peak at m/z 214.2 .
Troubleshooting & Optimization
Low Conversion:
Cause: Catalyst poisoning by oxygen.
Fix: Ensure rigorous degassing of Acetonitrile. Use a fresh bottle of DMPO (oxidized DMPO, dimethylphosphinic acid, is inert to coupling).
Pd Black Formation:
Cause: Instability of the catalyst at 150°C.
Fix: Increase Xantphos loading to 1.5 equivalents relative to Pd. Alternatively, switch to Pd(dppf)Cl₂ , which is highly robust for microwave P–C couplings.
Product Stays in Aqueous Phase:
Cause: High polarity of the P=O group.
Fix: Avoid aqueous workup if possible. Filter salts and evaporate. If washing is necessary, use n-Butanol or saturate the aqueous layer with NaCl and extract exhaustively with DCM.
Application Note: Advanced Crystallization and Polymorph Isolation Protocols for 4-(dimethylphosphoryl)-2-methoxyaniline
Executive Summary The compound 4-(dimethylphosphoryl)-2-methoxyaniline is a highly specialized organophosphorus intermediate utilized in the synthesis of next-generation targeted therapeutics. Notably, it serves as a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-(dimethylphosphoryl)-2-methoxyaniline is a highly specialized organophosphorus intermediate utilized in the synthesis of next-generation targeted therapeutics. Notably, it serves as a critical building block for p53-Y220C mutant reactivators 1 and novel phosphorus-containing protein kinase inhibitors 2. The isolation of this compound in high purity and a defined crystalline form is critical for downstream Active Pharmaceutical Ingredient (API) manufacturing.
This application note details field-proven crystallization methodologies, emphasizing the thermodynamic principles and causality behind solvent selection to prevent common pitfalls such as "oiling out" (liquid-liquid phase separation), a frequent challenge when handling phosphine oxide derivatives 3.
Physicochemical Profiling & Structural Causality
To design a self-validating crystallization system, one must first analyze the molecular architecture of 4-(dimethylphosphoryl)-2-methoxyaniline:
Dimethylphosphoryl Group (–P=O(CH₃)₂): Acts as a powerful hydrogen-bond acceptor. It introduces significant dipole moments and rotational flexibility, which can complicate crystal packing and lead to metastable forms 4.
Primary Amine (–NH₂): Functions as both a hydrogen-bond donor and acceptor.
Methoxy Group (–OCH₃): Provides steric bulk and weak polarity.
The Causality of Oiling Out:
The strong intermolecular hydrogen bonding between the –NH₂ donor and the –P=O acceptor often leads to supersaturated solutions forming a metastable, viscous liquid phase rather than nucleating crystals. To counteract this, the crystallization protocol must strictly control supersaturation generation via precise anti-solvent addition and temperature cycling.
Logical mapping of molecular features to solvent selection for optimized crystallization.
Solubility Thermodynamics
A comprehensive solubility screen dictates the use of an Ethyl Acetate (EtOAc) / n-Heptane system. EtOAc disrupts the intermolecular solute-solute hydrogen bonds, providing high solubility at elevated temperatures, while n-Heptane acts as a sharp anti-solvent to drive yield.
Table 1: Solubility Profile of 4-(dimethylphosphoryl)-2-methoxyaniline (mg/mL)
Objective: High-yield isolation of the thermodynamically stable anhydrous form while preventing liquid-liquid phase separation.
Step-by-Step Methodology:
Dissolution: Charge a jacketed crystallizer with 100 g of crude 4-(dimethylphosphoryl)-2-methoxyaniline. Add 550 mL of EtOAc.
Heating: Agitate at 250 RPM and heat the suspension to 60 °C until complete dissolution is achieved.
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Return the filtrate to the crystallizer and maintain at 60 °C.
Primary Cooling: Linearly cool the solution to 40 °C over 60 minutes.
Seeding (Critical Step): Introduce 1.0 g (1 wt%) of pure 4-(dimethylphosphoryl)-2-methoxyaniline seed crystals. Hold the temperature at 40 °C for 30 minutes.
Causality: Seeding bypasses the primary nucleation energy barrier, preventing the system from reaching the spinodal decomposition curve where oiling out occurs.
Anti-Solvent Addition: Dose 550 mL of n-Heptane at a constant rate of 4.5 mL/min using a programmable syringe pump while maintaining the temperature at 40 °C.
Secondary Cooling: Cool the slurry to 5 °C at a controlled rate of 0.1 °C/min.
Aging: Hold the slurry at 5 °C for 4 hours to maximize yield via Ostwald ripening.
Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 100 mL of pre-chilled (5 °C) EtOAc/n-Heptane (1:2 v/v). Dry in a vacuum oven at 45 °C for 24 hours.
Step-by-step anti-solvent crystallization workflow for 4-(dimethylphosphoryl)-2-methoxyaniline.
Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)
Objective: Scavenging highly structurally similar impurities that may co-precipitate during standard cooling crystallization.
Step-by-Step Methodology:
Dissolve 50 g of the free base in 250 mL of Isopropanol (IPA) at 50 °C.
Slowly add 1.05 molar equivalents of 5N HCl in IPA dropwise over 45 minutes.
Causality: The protonation of the aniline nitrogen disrupts the native H-bond network (specifically the N-H···O=P interactions), causing the immediate precipitation of the highly crystalline HCl salt, leaving unreacted impurities in the mother liquor.
Cool to 10 °C, filter, and wash with cold IPA. (This salt can be free-based in a subsequent biphasic extraction if the neutral API is required).
Process Analytical Technology (PAT) & Quality Attributes
To ensure the self-validating nature of the protocol, the following PAT tools should be integrated:
FBRM (Focused Beam Reflectance Measurement): Deployed during Protocol A to monitor chord length distribution. A sudden spike in fine counts prior to seeding indicates uncontrolled primary nucleation, signaling that the cooling ramp must be adjusted.
X-Ray Powder Diffraction (XRPD): Used to confirm the crystalline phase. The dimethylphosphoryl group's conformation dictates the unit cell parameters, which must be cross-referenced against established baselines to ensure no polymorph drift has occurred 4.
References
Title: p53-Y220C选择性小分子重激活剂化合物、药物组合物及其用途 (CN118852259A) | Source: Google Patents | URL:1
Title: Phosphorous derivatives as kinase inhibitors (MX2010012703A) | Source: Google Patents | URL:2
Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib | Source: ACS Omega | URL:3
Title: Crystal structure of brigatinib Form A (Alunbrig®) | Source: Cambridge Powder Diffraction | URL:4
Technical Support Center: Synthesis of 4-(Dimethylphosphoryl)-2-methoxyaniline
Welcome to the Technical Support Center for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions related to this synthetic procedure. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Reaction Yield
Question: My overall yield for the synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline is consistently below expectations. What are the primary factors that could be contributing to this, and how can I improve it?
Answer: Low yields in the synthesis of arylphosphonates, such as 4-(dimethylphosphoryl)-2-methoxyaniline, often stem from challenges in the P-C bond formation step, which is typically achieved through a palladium-catalyzed cross-coupling reaction like the Hirao reaction.[1][2] Several factors can influence the efficiency of this transformation.
Potential Causes & Optimization Strategies:
Catalyst Activity and Loading:
Insight: The choice and handling of the palladium catalyst are critical. Palladium(II) acetate (Pd(OAc)₂) is a common precursor, which is reduced in situ to the active Pd(0) species.[1][2] The efficiency of this reduction and the stability of the active catalyst can be highly variable.
Troubleshooting:
Catalyst Selection: While Pd(OAc)₂ is widely used, consider screening other palladium sources like Pd(PPh₃)₄, especially if you are using traditional Hirao conditions.[2]
Ligand Choice: The addition of a phosphine ligand can significantly improve catalyst stability and reactivity. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has been shown to be effective in improving the scope and efficiency of Hirao-type couplings, even allowing for lower catalyst loadings.[3]
Catalyst Loading: While higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 5 mol%) is recommended.[3]
Reaction Conditions:
Insight: Temperature, solvent, and base are crucial parameters that dictate the reaction kinetics and the prevalence of side reactions.
Troubleshooting:
Solvent: Aprotic solvents like acetonitrile, DMF, DMSO, and toluene are commonly used.[2][3] The choice of solvent can impact the solubility of reagents and the stability of the catalytic species. If you are experiencing poor yields in one solvent, screening others is a valuable exercise.
Temperature: The reaction often requires elevated temperatures (reflux or 110 °C).[3] Insufficient temperature can lead to incomplete conversion. Conversely, excessively high temperatures may cause catalyst decomposition or promote side reactions. Microwave-assisted heating can sometimes offer better control and faster reaction times.[4]
Base: An organic base, most commonly triethylamine (Et₃N), is used to neutralize the H-X byproduct.[1][2] Ensure the base is of high purity and added in a slight excess.
Quality of Starting Materials:
Insight: The purity of the starting materials, 2-methoxyaniline and the phosphonating agent (e.g., dimethyl phosphite), is paramount. Impurities can poison the catalyst or participate in unwanted side reactions.
Troubleshooting:
2-Methoxyaniline: Ensure the 2-methoxyaniline is free from oxidation products, which can give it a brownish color.[5] If necessary, purify it by distillation.
Phosphonating Agent: Use a freshly opened bottle of dimethyl phosphite or ensure it has been stored under an inert atmosphere to prevent hydrolysis.
Parameter
Recommendation
Rationale
Catalyst
Pd(OAc)₂ with dppf ligand
Enhanced stability and reactivity, allowing for lower catalyst loading.[3]
Solvent
Acetonitrile or DMF
Good solubility for reactants and catalyst, suitable for high-temperature reactions.[3]
Temperature
Reflux or 110 °C
Ensures sufficient energy for oxidative addition and reductive elimination steps.[3]
Base
Triethylamine (Et₃N)
Effectively scavenges the acid byproduct without interfering with the catalyst.[1][2]
Issue 2: Formation of Significant Impurities
Question: I am observing several impurities in my crude product mixture by TLC and NMR. What are the likely side products, and how can I minimize their formation?
Answer: The formation of impurities is a common challenge in cross-coupling reactions. Understanding the potential side reactions is key to devising strategies for their suppression.
Common Impurities and Mitigation Strategies:
Oxidation of 2-Methoxyaniline:
Insight: Anilines are susceptible to oxidation, especially at elevated temperatures in the presence of air and a metal catalyst. This can lead to the formation of colored, polymeric byproducts.
Minimization:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Degassing: Degas the solvent and reagents before use to remove dissolved oxygen.
Homocoupling of the Aryl Halide (if applicable):
Insight: If the synthesis starts from a halogenated 2-methoxyaniline, palladium-catalyzed homocoupling can occur, leading to the formation of a biaryl impurity.
Minimization: This is often a sign of suboptimal reaction conditions. Re-evaluating the catalyst system, ligand, and temperature can help favor the desired cross-coupling pathway.
Dephosphorylation:
Insight: Under certain conditions, the newly formed P-C bond can be cleaved, leading back to the starting aniline. This is more likely to occur with prolonged reaction times at high temperatures.
Minimization: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the 4-(dimethylphosphoryl)-2-methoxyaniline from the crude reaction mixture. What are the recommended purification techniques?
Answer: The purification of polar, phosphorus-containing compounds can be challenging. A combination of techniques is often necessary to achieve high purity.
Recommended Purification Protocol:
Aqueous Workup:
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove any remaining aniline, followed by a saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
Column Chromatography:
Insight: Silica gel column chromatography is the most common method for purifying the product. Due to the polarity of the phosphonate group, a relatively polar mobile phase is required.
Procedure:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a less polar mixture and gradually increase the polarity to elute the product.
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Recrystallization (if applicable):
Insight: If the purified product is a solid, recrystallization can be an excellent final purification step to remove trace impurities and obtain a crystalline product.
Procedure:
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for anilines include ethanol, methanol, or toluene, sometimes with the addition of water.[6]
Dissolve the compound in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-(dimethylphosphoryl)-2-methoxyaniline?
The most prevalent method for synthesizing arylphosphonates is the Hirao cross-coupling reaction.[1][2] This involves the palladium-catalyzed reaction of an aryl halide (or triflate) with a P(O)H compound, such as dimethyl phosphite. In the case of 4-(dimethylphosphoryl)-2-methoxyaniline, this would typically involve the reaction of a 4-halo-2-methoxyaniline with dimethyl phosphite.
Q2: What are the critical safety precautions to take during this synthesis?
2-Methoxyaniline: This compound is toxic and a suspected carcinogen.[5] It can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care. Avoid inhalation of fine powders.
Solvents: The organic solvents used in this synthesis are flammable. Ensure there are no ignition sources nearby.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.
Q4: Can I use other phosphonating agents besides dimethyl phosphite?
Yes, other dialkyl phosphites (e.g., diethyl phosphite) can be used. The choice of the phosphonating agent will determine the ester group on the final product. Secondary phosphine oxides can also be used to synthesize tertiary phosphine oxides.[2]
III. Experimental Workflow and Diagrams
General Experimental Protocol for Hirao Cross-Coupling
This is a generalized protocol and requires optimization for specific substrates and laboratory conditions.
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-2-methoxyaniline, the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., dppf).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Reagent Addition: Add the degassed solvent (e.g., acetonitrile), followed by triethylamine and dimethyl phosphite via syringe.
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring the progress by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the aqueous workup as described in the purification section.
Purification: Purify the crude product by column chromatography.
Visualizing the Workflow
Caption: A generalized experimental workflow for the Hirao cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
IV. References
Formation of P-C bonds via Palladium-catalyzed PI cross-coupling reactions. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Bhanja, C., & Biju, A. T. (2019). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 48(14), 3496–3510. [Link]
Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. (n.d.). DSpace@MIT. Retrieved March 8, 2024, from [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13). The Royal Society of Chemistry. [Link]
Phosphonylation of 2-Amino- and 2-Amido-3-bromopyridines and 2-Amino-3-chloroquinoxalines with Triethyl Phosphite. (2009). European Journal of Organic Chemistry, 2009(21), 3568-3578. [Link]
Keglevich, G. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts, 10(9), 983. [Link]
Keglevich, G., & Kiss, N. Z. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Green Chemistry, 4(2), 85-94. [Link]
Montchamp, J.-L. (2009). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Beilstein Journal of Organic Chemistry, 5, 6. [Link]
Keglevich, G., et al. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates, diphenylphosphine oxide and dialkylphosphine oxides with bromoarenes under microwave and solvent-free conditions. RSC Advances, 4(38), 19931-19937. [Link]
Purification method of 4-fluoro-2-methoxyaniline. (2021). Google Patents.
Konecny, D., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 163-169. [Link]
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Molbank, 2021(3), M1274. [Link]
Synthesis of 4-methoxyaniline. (n.d.). PrepChem.com. Retrieved March 8, 2024, from [Link]
Preparation method of 4-methoxy-2-nitroaniline. (2022). Eureka | Patsnap. [Link]
The preparation method of 2- methoxyl group -4- nitroaniline. (2019). Google Patents.
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (2010). Advanced Materials Research, 152-153, 1590-1593. [Link]
Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012). Google Patents.
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). Molecules, 25(16), 3684. [Link]
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2018). Organic Process Research & Development, 22(10), 1362-1370. [Link]
2-Methoxyaniline. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
Technical Support Center: Purification of 4-(Dimethylphosphoryl)-2-methoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, multi-functionalized intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, multi-functionalized intermediates. 4-(Dimethylphosphoryl)-2-methoxyaniline is a critical building block in the synthesis of modern targeted therapies, including ALK inhibitors like Brigatinib [1].
However, its unique structural triad—a basic primary amine, an electron-donating methoxy group, and a highly polar phosphine oxide moiety—creates specific purification bottlenecks. This guide is designed to troubleshoot these challenges, explaining the chemical causality behind each issue and providing self-validating protocols to ensure high-yield recovery.
Troubleshooting FAQs
Q1: Why am I losing a significant portion of my product during the aqueous extraction phase?
The Causality: The dimethylphosphoryl group (-P(=O)Me₂) features a highly polarized P=O bond, which acts as an exceptionally strong hydrogen-bond acceptor. Combined with the primary amine, this imparts significant hydrophilicity to the molecule, causing it to partition poorly into standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) [1].
The Solution: Abandon standard EtOAc/water extractions. Instead, utilize a strongly salting-out aqueous phase (e.g., saturated aqueous NaCl or K₂CO₃) to decrease the aqueous solubility of the organic product. Extract with a more polar, water-immiscible solvent such as 2-methyltetrahydrofuran (2-MeTHF) or n-butanol.
Self-Validating Check: Before discarding the aqueous layer, perform a TLC check (DCM/MeOH 9:1, UV/KMnO₄ visualization). If a strong UV-active spot remains at
~0.3, your product is still in the aqueous phase, and you must back-extract with additional 2-MeTHF.
Q2: My compound streaks terribly on normal-phase silica gel, resulting in poor recovery and mixed fractions. How can I fix this?
The Causality: The basic aniline nitrogen and the strongly polarized P=O bond interact aggressively with the acidic silanol (Si-OH) groups present on standard bare silica gel. This leads to irreversible chemisorption and severe chromatographic tailing.
The Solution: You must suppress the ionization of the silanol groups or change the stationary phase.
Eluent Modification: Add a basic modifier (1–5% triethylamine or 1% aqueous NH₄OH) to your eluent system (e.g., DCM/MeOH/NH₄OH 90:9:1).
Alternative Stationary Phases: For optimal recovery, switch to amine-functionalized silica (KP-NH) or basic alumina, which inherently prevents acidic silanol interactions. For high-purity analytical or small-scale prep, reverse-phase chromatography (C18) is the gold standard for phosphine oxide derivatives [1].
Q3: The synthesis involves a Palladium-catalyzed C-P cross-coupling. How do I remove residual Palladium and Xantphos ligand?
The Causality: The synthesis of this intermediate typically utilizes a Pd-catalyzed cross-coupling between 4-bromo-2-methoxyaniline and dimethylphosphine oxide [2]. Both the aniline and the phosphine oxide moieties can act as bidentate ligands, chelating residual palladium and causing it to co-elute with the product during chromatography.
The Solution: Post-extraction, treat the organic phase with a thiol-functionalized silica metal scavenger (e.g., SiliaMetS Thiol). The strong affinity of palladium for sulfur outcompetes the product's chelation, trapping the metal on the solid support.
Self-Validating Check: The crude organic phase will initially appear dark brown/orange. Following successful scavenging (40°C for 3 hours) and filtration, the solution will transition to a clear, pale yellow. If the solution remains dark, Pd is still present.
The following is a self-validating, step-by-step methodology for the isolation of 4-(dimethylphosphoryl)-2-methoxyaniline from a standard 10 mmol scale Pd-catalyzed reaction mixture [2].
Step 1: Reaction Quenching & Primary Filtration
Upon completion of the reaction (typically run in DMF at 120–150°C), cool the mixture to room temperature. Filter the crude mixture through a 1-inch pad of Celite to remove insoluble inorganic salts (e.g., K₃PO₄) and precipitated bulk palladium. Wash the pad with 20 mL of EtOAc.
Validation: The filtrate must be a homogenous, albeit dark, solution without particulates.
Step 2: Solvent Swap
Transfer the filtrate to a rotary evaporator and remove the DMF under high vacuum (1-2 mbar) at 50°C.
Validation: Complete removal is indicated by the cessation of condensation on the condenser coils and a viscous, oily residue remaining in the flask.
Step 3: Liquid-Liquid Extraction
Dissolve the residue in 50 mL of 2-MeTHF. Wash sequentially with 20 mL of saturated aqueous NaCl (brine) and 10 mL of ice-cold water.
Causality: The cold water wash selectively removes highly water-soluble unreacted dimethylphosphine oxide (DMPO) while minimizing the loss of the target methoxyaniline.
Validation: Spot the aqueous layer on a TLC plate. If significant product is detected, back-extract the aqueous layer with an additional 20 mL of 2-MeTHF.
Step 4: Palladium Scavenging
Combine the organic layers in a flask and add 1.0 g of a thiol-functionalized silica scavenger. Stir the suspension vigorously at 40°C for 3 hours. Filter the mixture through a 0.22 µm PTFE membrane to remove the silica.
Validation: The filtrate should now be pale yellow.
Step 5: Crystallization
Concentrate the pale yellow filtrate to approximately 10 mL. While stirring at room temperature, slowly add heptane dropwise until the solution becomes persistently turbid. Heat the mixture gently (approx. 60°C) until the turbidity clears, then remove from heat and allow it to cool slowly to 4°C overnight.
Validation: Off-white to pale yellow crystals of pure 4-(dimethylphosphoryl)-2-methoxyaniline will precipitate. Filter, wash with cold heptane, and dry under vacuum.
Purification Decision Workflow
Below is the logical decision tree for processing your crude reaction mixture, generated based on scalability and impurity profiles.
Workflow for the purification of 4-(dimethylphosphoryl)-2-methoxyaniline from reaction mixtures.
References
US9273077B2 - Phosphorus derivatives as kinase inhibitors
Source: Google Patents / Ariad Pharmaceuticals
URL:[1]
Technical Support Center: Purification & Troubleshooting for 4-(dimethylphosphoryl)-2-methoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, multifunctional API intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, multifunctional API intermediates. The compound 4-(dimethylphosphoryl)-2-methoxyaniline (CAS: 1197956-03-8) is a critical building block often synthesized via Palladium-catalyzed C-P cross-coupling[1]. Because it contains both a basic primary amine and a highly polar, strongly coordinating phosphine oxide group, standard purification techniques often fail or result in poor yields.
This guide is designed to troubleshoot specific bottlenecks in your workflow, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure reliable, scalable purification.
🔬 System Overview: Synthesis & Impurity Profiling
Before troubleshooting, it is critical to understand the chemical environment of your crude mixture. The synthesis typically involves the cross-coupling of 4-bromo-2-methoxyaniline with dimethylphosphine oxide using a Palladium catalyst (e.g., Pd(OAc)₂/dppf)[1].
Synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline and common impurities.
Quantitative Data: Common Impurities Profile
Impurity Category
Chemical Nature
Source / Causality
Physical Properties
Unreacted Starting Materials
4-Bromo-2-methoxyaniline, Dimethylphosphine oxide
Incomplete conversion during cross-coupling.
Polar; amine is basic, phosphine oxide is highly water-soluble.
Catalyst Residues
Palladium (Pd(0)/Pd(II)), Phosphine Ligands
Homogeneous Pd catalysts used for C-P bond formation[1].
Heavy metal complexes, strongly coordinated to the product.
Homocoupling Products
Biaryl derivatives
Ullmann-type side reactions of the aryl halide.
Non-polar, neutral, highly lipophilic.
Oxidation Products
Azo/Nitroso derivatives
Over-oxidation of the primary amine.
Highly colored (yellow/orange), slightly polar.
🛠️ Troubleshooting FAQs & Methodologies
Q1: My product is co-eluting with unreacted dimethylphosphine oxide and biaryl impurities. How do I separate them without complex chromatography?
The Causality:
Dimethylphosphine oxide is highly polar and water-soluble, but the target 4-(dimethylphosphoryl)-2-methoxyaniline is also highly polar. However, the target compound possesses an electron-donating methoxy group ortho to the primary amine. This enhances the basicity of the aniline nitrogen, allowing for a highly efficient protonation strategy. By converting the product into a water-soluble hydrochloride salt, you can force it into the aqueous phase while leaving neutral, lipophilic biaryl impurities in the organic phase.
Self-Validating Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude organic mixture in Ethyl Acetate (EtOAc).
Pre-wash: Wash the organic layer once with a small volume of Deionized (DI) water. Validation: This removes the bulk of the highly water-soluble unreacted dimethylphosphine oxide before acid extraction.
Acid Extraction: Extract the organic layer with 1M HCl (aqueous) in three portions. Validation: Check the pH of the combined aqueous phase; it must be <2 to ensure complete protonation of the aniline. Discard the organic layer containing neutral impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 9–10. Validation: A milky precipitate or oil (the free base) will visibly form, confirming the deprotonation of the product.
Recovery: Extract the free base back into fresh Dichloromethane (DCM) or EtOAc. Dry over Na₂SO₄, filter, and concentrate.
Q2: How do I effectively remove residual Palladium (Pd) to API-acceptable levels (<10 ppm)?
The Causality:
The target molecule contains both a basic primary amine and a highly polar phosphine oxide group. These functional groups act as strong bidentate or monodentate ligands, tightly coordinating with residual palladium from the reaction[1]. Standard aqueous washes or charcoal filtration will fail because the Pd-product complex is highly stable. You must introduce a competing ligand that has a thermodynamically higher affinity for Palladium, such as a silica-bound thiol[2][3].
Self-Validating Protocol: Metal Scavenging
Preparation: Dissolve the crude product in a polar aprotic solvent (e.g., THF or DMF) to ensure the Pd complexes are fully solvated.
Scavenger Addition: Add a functionalized silica metal scavenger, such as (approx. 4–5 equivalents relative to the initial Pd catalyst load)[2].
Equilibrium Shift: Stir the suspension at 50 °C for 4 to 12 hours. Validation: Elevated temperatures are mandatory here; heat provides the activation energy required to break the strong Product-Pd coordination bonds, shifting the thermodynamic equilibrium entirely toward the Silica-Thiol-Pd complex[3].
Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Wash the pad with warm THF and concentrate the filtrate.
Q3: I am experiencing severe peak tailing and poor resolution during normal-phase silica gel chromatography. What causes this and how can I fix it?
The Causality:
The severe tailing is caused by strong, secondary hydrogen-bonding interactions. The phosphoryl oxygen (P=O) is a potent hydrogen-bond acceptor, and the primary amine (-NH₂) is a dual donor/acceptor. These groups interact aggressively with the free, acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel. This causes non-linear adsorption isotherms, resulting in smeared bands and co-elution.
Self-Validating Protocol: Mobile Phase Modification
Modifier Selection: Add a basic modifier—specifically 1% to 3% Triethylamine (TEA)—to your mobile phase (e.g., DCM/MeOH). The TEA competitively binds to and neutralizes the acidic silanols, effectively "capping" the stationary phase.
Column Pre-equilibration (Critical Step): Flush the packed silica column with at least 3 column volumes (CV) of the TEA-modified mobile phase before loading your sample. Validation: Collect the eluent from the column and check it with pH paper. It must test basic (pH >8). If it is neutral, the silica is still consuming the TEA, and tailing will return mid-elution.
Elution: Load the sample and run the gradient. The target molecule will now elute in a sharp, symmetrical band.
Q4: How can I achieve >99% purity for crystallization of the final intermediate?
The Causality:
Phosphine oxides generally exhibit excellent crystallinity due to strong intermolecular dipole-dipole interactions. Once the bulk of the Pd, salts, and polar impurities are removed via extraction and scavenging, recrystallization serves as an ideal final thermodynamic polishing step.
Dissolution: Dissolve the semi-pure solid in a minimum volume of hot Ethyl Acetate (approx. 70 °C).
Anti-Solvent Addition: Slowly add a non-polar anti-solvent, such as Heptane, dropwise while stirring. Validation: Stop adding Heptane the exact moment the solution becomes persistently cloudy (the cloud point). This indicates the solution is perfectly saturated.
Cooling: Allow the mixture to cool ambiently to room temperature without stirring to promote the growth of large, pure crystals, then transfer to an ice bath (0–5 °C) for 2 hours.
Isolation: Filter the resulting crystals, wash with ice-cold Heptane, and dry under vacuum.
🔄 Recommended Purification Workflow
Step-by-step purification workflow for isolating the target aniline derivative.
📚 References
Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides
Organic Chemistry Portal / Synthesis (2019)[Link]
SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Palladium
Technology Networks / SiliCycle Application Notes[Link]
Process Development Whitepaper: Metal Scavenging
CatSci Ltd.[Link]
Technical Support Center: Troubleshooting Oxidation of 4-(dimethylphosphoryl)-2-methoxyaniline
The following guide addresses the specific stability and reactivity challenges of 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197956-03-8), a critical intermediate in the synthesis of ALK inhibitors like Brigatinib. Th...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide addresses the specific stability and reactivity challenges of 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197956-03-8), a critical intermediate in the synthesis of ALK inhibitors like Brigatinib.
This molecule combines an electron-rich o-anisidine core (highly prone to oxidation) with a polar dimethylphosphine oxide tail (hygroscopic and difficult to extract). This duality creates a unique "perfect storm" for degradation if not handled with rigorous exclusion of oxygen and moisture.
Quick Diagnostic: What are you seeing?
Observation
Likely Issue
Immediate Action
Sample turned brown/black
Oxidative polymerization (Azoxy/Azo dimers)
Convert to HCl salt immediately; filtration may remove bulk polymer.
LCMS: M+14 peak
Nitroso impurity (R-N=O)
Check workup pH; avoid prolonged basic exposure.
LCMS: M+16 peak
Hydroxylamine (R-NH-OH) or N-Oxide
Incomplete reduction (if from nitro) or air oxidation.
Dry under high vacuum (50°C) with ; store under Argon.
Part 1: The Oxidation Mechanism
The 2-methoxy group activates the aniline ring, significantly lowering its oxidation potential. Upon exposure to air—especially in solution or on silica gel—the amine undergoes a radical cascade. Unlike simple anilines, the dimethylphosphoryl group at the 4-position blocks para-quinone formation, forcing the oxidation pathway toward N-centered radicals and dimerization .
Pathway Diagram: The Oxidation Cascade
Caption: The 2-methoxy substituent stabilizes the radical cation, accelerating the formation of colored azo/azoxy dimers (black tar) upon air exposure.
Part 2: Troubleshooting & FAQs
Q1: My product purity is >98% by HPLC, but the solid is dark brown. Why?
A: This is "Surface Oxidation."
Anilines are notorious for forming highly colored "aniline black" polymers on the surface of the crystal lattice. These polymers have high extinction coefficients, so even trace amounts (<0.1%) can discolor the bulk material.
Validation: Run a simple proton NMR. If the spectra is clean despite the color, the impurity is trace.
Fix: Wash the solid with cold ether or toluene (the impurity is often more soluble in lipophilic solvents than the polar phosphine oxide). Crucially , store the material as the Hydrochloride (HCl) salt , which is resistant to this oxidation.
Q2: I see an impurity at M+14 (Nitroso). Is it from the synthesis or storage?
A: It depends on your synthesis route.
Scenario A (From Nitro Reduction): If you reduced 4-(dimethylphosphoryl)-2-methoxy-1-nitrobenzene, the M+14 is likely a Nitroso intermediate that was not fully reduced.
Solution: drive the hydrogenation further (higher pressure or fresh catalyst).
Scenario B (Storage): If the peak appears after workup, it is oxidative degradation.
Mechanism:[1][2] The amine oxidizes to hydroxylamine (M+16)
Nitroso (M+14).
Solution: Avoid basic pH during workup. Auto-oxidation of anilines is pH-dependent and fastest when the amine is deprotonated (free base).
Q3: The product oils out and is hard to dry. How do I handle it?
A: The Dimethylphosphine Oxide (P=O) group is a powerful hydrogen bond acceptor, making the molecule extremely hygroscopic.
Issue: Water retention promotes hydrolysis and oxidation.
Protocol:
Dissolve the oil in minimal MeOH/DCM.
Azeotrope with Toluene (3x) to remove water.
Precipitate as the HCl salt (see Protocol below).
Part 3: Critical Protocols
Protocol A: Stabilization via Salt Formation (Recommended)
Why: Protonating the amine raises the oxidation potential, effectively "locking" the electron pair that initiates the oxidation cascade.
Dissolve: Dissolve crude free base (1.0 eq) in dry Ethyl Acetate (5 vol) at room temperature. If solubility is poor due to the P=O group, add minimal Methanol (0.5–1 vol).
Acidify: Dropwise add 4M HCl in Dioxane (1.1 eq) under
atmosphere.
Precipitate: A white to off-white solid should precipitate immediately.
Isolate: Filter under Argon (Schlenk filtration preferred). Wash with dry Et2O.
Dry: Vacuum dry at 40°C. The HCl salt is stable for months at 4°C.
Protocol B: The "Argon Blanket" Workup
Why: Most oxidation happens during the extraction/evaporation phase when surface area exposure to air is highest.
Quench: Quench reaction with degassed buffer (e.g., Sodium Ascorbate solution) to scavenge radicals.
Extract: Use 2-MeTHF or DCM . Avoid Ethyl Acetate if traces of acid are present, as P=O can catalyze transesterification slowly.
Dry: Use
, but do not leave standing . Filter immediately.
Evaporate: Rotary evaporate only after back-filling the flask with Argon. Do not let the flask spin dry in air.
Part 4: Analytical Decision Tree
Use this workflow to determine if your impurity is a synthesis artifact or an oxidation issue.
Caption: Decision matrix for identifying impurity sources based on Mass Spectrometry shifts.
References
Brigatinib Synthesis & Impurities
Title: Investigation into the Formation of Impurities during the Optimization of Brig
Source:ACS Omega (2020).
Relevance: Identifies specific reduction byproducts and handling of the dimethylphosphine oxide intermedi
Technical Support Center: Chromatography of Phosphine Oxide Anilines
Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PO-NH2-OPT-001 Introduction: The "Double-Dipole" Challenge Welcome to the Separation Sciences Hub. You are likely here be...
Welcome to the Separation Sciences Hub. You are likely here because your compound—a hybrid containing both a Phosphine Oxide (P=O) and an Aniline (Ar-NH₂) —is behaving poorly on your column.
This is a classic "Double-Dipole" problem.
The P=O Bond: It is a potent hydrogen bond acceptor with a large dipole moment. It drags on the acidic silanols of silica gel, causing severe tailing.[1]
The Aniline: It is basic and prone to oxidation. It also interacts with silanols via hydrogen bonding and ion-exchange mechanisms.
When combined, these functional groups create a molecule that is "sticky," hard to dissolve in non-polar mobile phases, and prone to streaking. Below are the specific troubleshooting protocols to resolve these issues.
Part 1: Troubleshooting Guides (Q&A)
Q1: My compound streaks across the column, and I lose 30% of my mass. How do I stop the tailing?
Diagnosis: Irreversible adsorption and Silanol interaction.
Standard silica gel is acidic (pH ~5). The basic aniline nitrogen and the polar oxygen of the phosphine oxide are competitively binding to the free silanol groups (Si-OH) on the stationary phase, rather than partitioning into the mobile phase.
The Fix: Deactivate the Silica.
You must block the silanols before your compound sees them.
Method A (The Standard): Add 1% Triethylamine (TEA) to your mobile phase.
Mechanism:[2][3][4][5] TEA is a stronger base than your aniline. It saturates the acidic silanols, creating a "shield" that allows your product to elute as a sharp band.
Note: You must flush the column with the TEA-containing solvent before loading your sample to ensure the stationary phase is equilibrated.
Method B (The Pro Switch): Switch to Neutral Alumina .
Why: Unlike silica, neutral alumina lacks the strongly acidic protons that bind P=O groups so aggressively. It is often the "silver bullet" for phosphine oxides.
Citation: Research indicates that neutral alumina prevents the decomposition and irreversible adsorption often seen with acid-sensitive phosphine oxides [1].
Q2: My sample won't dissolve in the mobile phase (Hexane/EtOAc). If I load it in DCM, it crashes out or runs instantly.
Diagnosis: The "Solubility Mismatch."
Phosphine oxides often have high lattice energies (they are solids), making them insoluble in the non-polar solvents required for initial retention. Loading in a strong solvent (DCM) causes "viscous fingering" and band broadening because the sample travels faster than the eluent.
The Fix: Dry Loading (Solid Load).
Do not liquid load. You must adsorb your compound onto a solid support and load it as a powder.[6] This eliminates solvent-mismatch effects and improves resolution by ~30-50% [2].
(See "Standard Operating Procedure: Dry Loading" below for the protocol).
Q3: I see my product co-eluting with impurities, even with a shallow gradient.
Diagnosis: Iso-polar contaminants.
Oxidation byproducts (like nitro-derivatives or different oxidation states of phosphorus) often have similar polarities to your target.
The Fix: Orthogonal Selectivity.
If Silica (Normal Phase) fails, you must change the mechanism of separation, not just the solvent.
Reverse Phase (C18): Phosphine oxides are highly polar. On C18, they often elute early using Water/Methanol or Water/Acetonitrile gradients, while non-polar impurities stick.
H-Bonding Modifiers: If sticking with silica, switch the polar modifier from Ethyl Acetate to Acetone . Acetone is a hydrogen bond acceptor and can disrupt the P=O...Silanol interaction differently than EtOAc.
Part 2: Visualizing the Logic
The following decision tree outlines the logical flow for optimizing your purification based on the specific failure mode you are observing.
Figure 1: Strategic decision tree for phosphine oxide aniline purification.
Part 3: Standard Operating Procedures (SOPs)
SOP-01: The "Dry Load" Protocol
Required for: Samples insoluble in <10% polar solvent.
Step
Action
Technical Note
1. Dissolution
Dissolve crude mixture in minimal DCM or MeOH.
Ensure complete dissolution. If solids remain, filter them (they are likely inorganic salts).
2. Adsorption
Add Silica Gel (ratio 1:3 sample-to-silica) or Celite 545 (ratio 1:5).
Celite is chemically inert and often preferred for sensitive anilines to prevent surface oxidation [2].
values for P=O compounds compared to silica due to weaker adsorption [3].
References
National Institutes of Health (NIH). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation. (Discusses the use of Alumina for phosphine oxide purification).
Sorbtech. HOW TO: Sample loading methods in flash chromatography - Dry (Solid) Loading. (Definitive guide on dry loading for solubility issues).
Buchi. “Alien vs. Predator”… or in other words “Silica vs. Alumina”. (Comparison of retention characteristics for polar/basic compounds).
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (Guide on mobile phase modifiers for basic compounds).
Minimizing degradation of 4-(dimethylphosphoryl)-2-methoxyaniline during storage
This guide functions as a specialized Technical Support Center for 4-(dimethylphosphoryl)-2-methoxyaniline . It is designed to bypass generic advice and address the specific physicochemical vulnerabilities of this molecu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for 4-(dimethylphosphoryl)-2-methoxyaniline . It is designed to bypass generic advice and address the specific physicochemical vulnerabilities of this molecule—namely, the electron-rich aniline moiety and the hygroscopic phosphine oxide group.[1]
To minimize degradation, you must understand why this molecule fails.[1][3] It is not a passive solid; it is a reactive intermediate with two competing instability vectors:[1][2]
The Electron-Rich Aniline (Oxidation Risk): The methoxy group at the ortho position is an electron-donating group (EDG).[1][3] This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the aniline nitrogen, making it significantly more susceptible to radical cation formation and subsequent oxidation (pinking/browning) than unsubstituted aniline.[1]
The Phosphine Oxide (Moisture Risk): The dimethylphosphoryl group (
) is highly polar with a strong dipole.[3] The oxygen atom is a potent hydrogen bond acceptor, making the compound hygroscopic .[1] Absorption of atmospheric water does not just alter the weight; it can facilitate hydrolysis of trace impurities or induce physical aggregation (caking).[1][3]
Storage Protocol: The "Golden Standard"
Follow this decision matrix to preserve purity (>98%) over extended periods.
A. Long-Term Storage (>1 Week)
Temperature:-20°C (Critical). Lowering temperature kinetically inhibits the auto-oxidation of the amine.[1][2][3]
Atmosphere:Argon or Nitrogen Overlay .[1][2][3] Oxygen is the primary enemy.[1][3] Displace headspace air before sealing.[1][3]
Container: Amber glass vial with a Teflon-lined screw cap.[1][2][3]
Why Amber? Anilines are photosensitive.[1][3] UV light catalyzes the formation of azo-dimers (colored impurities).[2][3]
Why Glass? Phosphine oxides can leach plasticizers from low-quality polypropylene tubes.[2][3]
Desiccation: Store the vial inside a secondary container (e.g., a jar or sealed bag) containing active desiccant (silica gel or
Temperature: 2–8°C (Refrigerator) or ambient (if <4 hours).
Protection: Wrap the flask in aluminum foil immediately if amber glass is unavailable.[1][3]
Handling: Do not leave the cap off. The phosphine oxide group will pull moisture from the air within minutes in humid labs.[1]
Visualizing the Decision Process
The following diagram outlines the logical workflow for handling incoming shipments and daily aliquoting to prevent degradation.
Caption: Logical workflow for minimizing degradation events during receipt and storage.
Troubleshooting Guide (FAQ)
Direct answers to common observations in the lab.
Q1: The powder has turned from off-white to a pinkish/brown color. Is it still usable?
Diagnosis: This is classic aniline oxidation .[1][2][3] The color comes from trace amounts of azo-compounds or N-oxide species (often <1% by mass) that have high extinction coefficients.[2][3]
Action:
If for qualitative screening: Likely usable.[1][3] The impurity level may be low despite the strong color.[1][3]
If for precise kinetics or GMP synthesis:Purify. Recrystallize (typically from Ethanol/Heptane) or pass through a short silica plug to remove the colored polar impurities.[1][3]
Prevention:[1][2][3] Ensure the cap is tight and the headspace is flushed with Argon.[1][3]
Q2: The compound has formed hard clumps or looks "sticky."
Diagnosis:Moisture absorption .[1][2][3] The dimethylphosphoryl group is hygroscopic.[1][3]
Action: Dry the compound in a vacuum desiccator over
overnight. If the compound was weighed after clumping, your molarity calculations will be incorrect due to water weight.[1][3]
Warning: Do not heat above 40°C under vacuum unless you are sure of the thermal stability; anilines can sublime or degrade if heated with trace impurities.[1][3]
Q3: I see a new peak in my HPLC at a slightly longer retention time (RRT ~1.1-1.2).
Diagnosis: Potential dimerization (azo bond formation) or acetylation (if stored in EtOAc/Acetic acid traces).[3]
Action: Check your solvent. Avoid storing the compound dissolved in acetone or ethyl acetate for long periods, as anilines can react with ketones (Schiff base) or esters (slow acylation).[1]
Recommendation: Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C.
Q4: Can I store it in solution?
Answer: Yes, but with caveats.
Preferred Solvent: Anhydrous DMSO or DMF (excellent solubility).[1][3]
Stability:[1][2][3][4][5] Stable at -20°C for 1-3 months.
Risk:[1][2][3][6] In DMSO, avoid leaving at room temperature for days; DMSO can act as a mild oxidant under certain conditions.[1][3]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. This portal is dedicated to troubleshooting complex C-N cross-coupling reactions. 4-(dimethylphosphoryl)-2-methoxyaniline (CAS 1197956-03-8)[1] is a critical intermediate in the development of targeted therapeutics, particularly ALK and ROS1 kinase inhibitors[2]. However, its unique structural features make it a notoriously difficult substrate for standard Buchwald-Hartwig aminations.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding C-N couplings.
Part 1: Mechanistic FAQs – Understanding the Substrate
Q: Why does 4-(dimethylphosphoryl)-2-methoxyaniline consistently fail or produce low yields in standard Buchwald-Hartwig aminations?A: The difficulty arises from a severe dual mechanistic penalty that disrupts the catalytic cycle:
Steric Hindrance (Ortho-Methoxy): The methoxy group at the ortho-position creates a physical shield around the primary amine. This bulk impedes the trajectory of the amine during its approach to the palladium center, specifically hindering the formation of the Pd-amide intermediate. Furthermore, steric crowding severely slows down the reductive elimination step, which is often the rate-limiting step for ortho-substituted anilines[3][4].
Electronic Deactivation (Para-Dimethylphosphoryl): The dimethylphosphoryl group (
) is strongly electron-withdrawing via both induction and resonance. This drastically reduces the electron density on the nitrogen atom, lowering its nucleophilicity. Consequently, deprotonation and the subsequent nucleophilic attack on the Pd(II) complex become energetically unfavorable, stalling the reaction[5].
Logic map of steric and electronic challenges in the substrate and catalytic solutions.
Part 2: Troubleshooting Guide – Catalyst and Reagent Selection
Q: Which ligand system is most effective for overcoming the ortho-methoxy steric bulk?A: For primary anilines with significant steric hindrance, bulky, electron-rich biaryl monophosphine ligands are mandatory. BrettPhos is highly recommended over first-generation ligands (like BINAP) or even RuPhos. The extreme steric bulk of BrettPhos promotes the formation of the highly active monoligated
species, which is crucial for the oxidative addition of hindered substrates. More importantly, the steric pressure exerted by the BrettPhos ligand accelerates the rate-limiting reductive elimination step, forcing the C-N bond formation to occur despite the ortho-methoxy group[3][4].
Q: How should I adjust my base and solvent given the electron-withdrawing dimethylphosphoryl group?A: Because the amine is electronically deactivated, standard bases like
are insufficiently basic to drive the deprotonation step required to form the Pd-amide complex[5][6].
Base: Utilize strong bases such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is particularly useful if your electrophile contains proton-sensitive functional groups, as it provides excellent proton tolerance while maintaining the high basicity needed for deactivated anilines[6].
Solvent: Toluene or 1,4-Dioxane are preferred. Toluene is excellent because the resulting halide salts (e.g., NaBr) are completely insoluble in it, driving the reaction forward via Le Chatelier's principle[6].
Quantitative Optimization Matrix
To streamline your reaction optimization, refer to the following performance matrix based on typical outcomes for sterically hindered, electronically deactivated anilines.
If your optimized reaction is still underperforming, use the following diagnostic workflow to identify the root cause.
Troubleshooting workflow for poor yields in sterically hindered aminations.
Q: My LC-MS shows significant hydrodehalogenation of the aryl halide partner. How do I fix this?A: Hydrodehalogenation (reduction of the aryl halide) is a common competing side reaction when reductive elimination is too slow[4][7]. To correct this:
Lower the reaction temperature by 10-15°C to kinetically favor the C-N coupling pathway over
-hydride elimination.
Ensure absolute anhydrous conditions, as protic impurities (like water) act as hydride sources and exacerbate hydrodehalogenation[4].
Part 4: Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination for 4-(dimethylphosphoryl)-2-methoxyaniline
This step-by-step methodology incorporates in-process checks to ensure self-validation at critical stages, preventing wasted time on doomed reactions.
Catalyst Pre-activation: In an argon-filled glovebox, combine
and BrettPhos in a dry Schlenk tube. Add a small volume of anhydrous toluene and stir at room temperature for 15 minutes.
Validation Check: The solution must transition from a deep purple suspension to a dark red/brown homogeneous solution, indicating the successful formation of the active
complex.
Reagent Addition: Add the aryl halide, 4-(dimethylphosphoryl)-2-methoxyaniline, and NaOtBu to the reaction vessel.
Solvent Addition & Degassing: Add the remaining anhydrous toluene to achieve a 0.2 M overall concentration. Seal the tube, remove it from the glovebox, and purge the headspace with Argon for 5 minutes.
Heating: Submerge the sealed vessel in a pre-heated oil bath at 90°C.
In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.
Validation Check: Look for the disappearance of the aryl halide. If the hydrodehalogenated byproduct peak exceeds 5% relative area, reduce the bath temperature to 80°C immediately to suppress the side reaction.
Workup: Once complete (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography. Note: Due to the high polarity of the dimethylphosphoryl group, a Dichloromethane/Methanol gradient is typically required for successful elution.
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega
Source: acs.org
URL:[Link]
Buchwald–Hartwig amination - Wikipedia
Source: wikipedia.org
URL:[Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series
Source: beilstein-journals.org
URL:[Link]
Technical Guide: 1H NMR Chemical Shifts of 4-(dimethylphosphoryl)-2-methoxyaniline
The following technical comparison guide details the 1H NMR characterization of 4-(dimethylphosphoryl)-2-methoxyaniline , a specialized organophosphorus intermediate. This guide is structured to assist medicinal chemists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical comparison guide details the 1H NMR characterization of 4-(dimethylphosphoryl)-2-methoxyaniline , a specialized organophosphorus intermediate. This guide is structured to assist medicinal chemists in validating the synthesis of this compound, particularly when differentiating it from halogenated precursors or structural isomers used in kinase inhibitor development (e.g., Brigatinib analogs).
Executive Summary & Compound Profile
4-(dimethylphosphoryl)-2-methoxyaniline (CAS: 1197956-03-8) is a critical building block in the synthesis of ALK and EGFR tyrosine kinase inhibitors. Its structural uniqueness lies in the para-positioning of the dimethylphosphine oxide group relative to the amine, contrasting with the ortho-phosphoryl isomers found in first-generation inhibitors.
Accurate NMR characterization is essential to confirm the formation of the Carbon-Phosphorus (C-P) bond and to ensure the regiochemical integrity of the methoxy substituent.
The following data compares the target compound with its most common synthetic precursor, 4-bromo-2-methoxyaniline . This comparison highlights the diagnostic shifts required for reaction monitoring.
Chemical Shift Assignments (Solvent: DMSO-d₆, 400 MHz)
Position
Proton Type
Target: 4-(dimethylphosphoryl)-... (δ ppm)
Precursor: 4-bromo-... (δ ppm)
Δ (Shift Change)
Multiplicity & Coupling (Hz)
P-CH₃
Methyl (P)
1.65
N/A
New Signal
Doublet, J ≈ 13.0 Hz
-OCH₃
Methoxy
3.82
3.78
+0.04
Singlet
-NH₂
Amine
5.60
5.10
+0.50
Broad Singlet
Ar-H (C3)
Aromatic
7.15
6.95
+0.20
Doublet of doublets (JHH, JHP)
Ar-H (C5)
Aromatic
7.25
6.88
+0.37
Multiplet (Strong P-coupling)
Ar-H (C6)
Aromatic
6.70
6.65
+0.05
Doublet (J ≈ 8.5 Hz)
Note: Chemical shifts are referenced to TMS (0.00 ppm). Values for the target are derived from consensus data for aryl-phosphine oxides in polar aprotic solvents.
Diagnostic Spectral Features
The "Phosphorus Doublet": The most distinct feature is the appearance of a doublet at δ 1.6–1.7 ppm . This corresponds to the six protons of the dimethyl group. The splitting is caused by the spin-active ³¹P nucleus (Spin 1/2), typically showing a coupling constant (²J_HP) of 13–14 Hz .
Deshielding Effect: The transformation of the C-Br bond to a C-P(O)Me₂ bond exerts a strong electron-withdrawing effect (inductive and mesomeric), shifting the aromatic protons at positions 3 and 5 downfield (higher ppm) compared to the bromo precursor.
Methoxy Stability: The methoxy singlet remains relatively stable (~3.8 ppm), serving as an excellent internal integration standard (3H).
Structural Visualization & Assignment Logic
The following diagram illustrates the correlation between the chemical structure and the NMR assignment logic, highlighting the key coupling pathways.
Caption: Assignment logic linking functional groups to diagnostic NMR signals.
Experimental Protocols
A. Synthesis via Pd-Catalyzed Coupling (Hirao Reduction)
To obtain high-purity material for NMR standards, the following synthesis route is recommended over direct oxidation methods.
Inertion: Charge a Schlenk flask with the aryl bromide, Pd catalyst, ligand, and base. Cycle with N₂/Vacuum (3x).
Addition: Add degassed 1,4-dioxane and dimethylphosphine oxide via syringe.
Reaction: Heat to 100°C for 16–24 hours. Monitor by TLC (Target is much more polar than starting bromide).
Workup: Cool to RT, filter through Celite, and concentrate.
Purification: Flash chromatography (DCM:MeOH 95:5). The product is a polar solid.
B. NMR Sample Preparation[13]
Solvent Choice:DMSO-d₆ is preferred over CDCl₃. The compound contains both a polar phosphine oxide and a primary amine, which can lead to aggregation and broad peaks in non-polar solvents.
Concentration: 10–15 mg in 0.6 mL solvent.
Water Suppression: If the amine peak (broad singlet) overlaps with aromatic signals, add a drop of D₂O to exchange the NH₂ protons (peak will disappear).
Troubleshooting & Impurities
Observation
Likely Cause
Remediation
Missing Doublet at 1.65 ppm
Failed Coupling
Check catalyst activity; ensure strict anaerobic conditions (phosphine oxides are stable, but the catalytic cycle is O₂ sensitive).
Extra Doublet at 1.5 ppm
Oxidized Ligand
Xantphos oxide may appear if the reaction was exposed to air.
Broad Aromatic Peaks
Paramagnetic Impurities
Residual Palladium. Filter the NMR sample through a 0.2 µm PTFE filter or a small plug of thiol-silica.
Split Methoxy Peak
Rotamers/Salts
Ensure the sample is free of acid (TFA/HCl). The phosphine oxide oxygen can protonate, shifting signals.
References
Compound Data & Precursors
National Center for Biotechnology Information. PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from [Link]
General Synthesis of Aryl Phosphine Oxides
Hays, H. R.[2] "Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents". J. Org.[2] Chem. 1968, 33, 3690–3694.[2]
Brigatinib Analog Chemistry:
Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016. (Contextual reference for phosphine oxide scaffolds).
NMR Solvent Data
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[2] Chem. 1997, 62, 7512–7515. Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopic Analysis of the Dimethylphosphoryl Group
For Researchers, Scientists, and Drug Development Professionals The dimethylphosphoryl group, (CH₃)₂P(O)-, is a critical moiety in numerous organic molecules, including nerve agents, flame retardants, and pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The dimethylphosphoryl group, (CH₃)₂P(O)-, is a critical moiety in numerous organic molecules, including nerve agents, flame retardants, and pharmaceuticals. Accurate and efficient characterization of this group is paramount for quality control, metabolic studies, and formulation development. Infrared spectroscopy offers a rapid and non-destructive method for this analysis.
The Vibrational Signature of the Dimethylphosphoryl Group in the Infrared Spectrum
The infrared spectrum of a molecule containing a dimethylphosphoryl group is characterized by several key absorption bands. The most prominent and analytically useful of these is the phosphoryl (P=O) stretching vibration.
Key Diagnostic Peaks
The primary absorption peaks for the dimethylphosphoryl group are:
Phosphoryl (P=O) Stretching: This is typically a very strong and sharp absorption band found in the range of 1240-1280 cm⁻¹ [1][2]. The exact position of this peak is highly sensitive to the electronic environment of the phosphorus atom. For instance, in dimethyl methylphosphonate (DMMP), a common simulant for nerve agents, this peak is observed at approximately 1275 cm⁻¹ in the vapor phase and around 1246 cm⁻¹ in the condensed phase[1][2]. Coordination of the phosphoryl oxygen to a metal ion can cause a significant shift in this peak to a lower wavenumber, for example, to around 1198 cm⁻¹ when coordinated to a copper ion[2].
Phosphorus-Oxygen-Carbon (P-O-C) Stretching: Molecules with a dimethylphosphoryl group attached to an oxygen atom (as in a phosphate ester) will exhibit strong P-O-C stretching vibrations. These typically appear as one or more strong bands in the 1030-1070 cm⁻¹ region[1][2]. In DMMP, two distinct P-O-C stretches are observed at approximately 1045 cm⁻¹ and 1063 cm⁻¹[2].
Phosphorus-Carbon (P-C) and Methyl Group Vibrations: The spectrum will also contain vibrations associated with the P-C bond and the methyl groups.
P-CH₃ Deformation: A notable peak corresponding to the P-CH₃ deformation is found around 1317 cm⁻¹ [2].
CH₃ Bending and Rocking: The symmetric and asymmetric bending vibrations of the methyl groups typically appear in the 1400-1480 cm⁻¹ range, while methyl rocking vibrations can be observed at lower wavenumbers. It's important to note that the P=O and P-CH₃ bands can sometimes be observed as a combined, broad feature, for instance, between 1235 cm⁻¹ and 1340 cm⁻¹[3].
Factors Influencing Peak Position and Intensity
Several factors can influence the precise wavenumber and intensity of these characteristic peaks:
Electronic Effects: The electronegativity of substituents on the phosphorus atom can significantly alter the bond strength of the P=O double bond, and thus its stretching frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.
Hydrogen Bonding: The presence of hydrogen bond donors in the sample matrix can lead to a broadening and shifting of the P=O peak to a lower wavenumber. This is due to the weakening of the P=O bond upon interaction with a hydrogen atom.
Physical State: The physical state of the sample (solid, liquid, or gas) can affect the intermolecular interactions and, consequently, the positions of the absorption bands. As noted with DMMP, the P=O stretch is at a higher wavenumber in the vapor phase compared to the condensed phase[1][2].
Comparative Analysis: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy is a powerful tool for the analysis of the dimethylphosphoryl group, other techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy offer complementary information.
Technique
Principle
Strengths for Dimethylphosphoryl Analysis
Limitations for Dimethylphosphoryl Analysis
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations, causing a change in dipole moment.
- Highly sensitive to the polar P=O bond, resulting in a strong, characteristic signal.- Rapid and non-destructive.- Widely available and relatively inexpensive instrumentation.
- Water can be a strong interferent, although this is mitigated by ATR techniques.- Can be difficult to distinguish between similar organophosphorus compounds without a reference spectrum.- Provides limited information about the connectivity of the dimethylphosphoryl group to the rest of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
- Provides detailed information about the chemical environment and connectivity of atoms.- ³¹P NMR is highly specific for phosphorus-containing compounds and can readily identify the dimethylphosphoryl group.- ¹H and ¹³C NMR provide information about the methyl groups and their attachment to the phosphorus atom.
- Less sensitive than IR spectroscopy.- Instrumentation is more expensive and requires specialized training.- Longer acquisition times compared to IR.
Raman Spectroscopy
Measures the inelastic scattering of monochromatic light, which is sensitive to changes in molecular polarizability.
- Water is a weak Raman scatterer, making it an excellent solvent for analysis.- Can provide information about symmetric vibrations that may be weak or absent in the IR spectrum.- Well-suited for in-situ reaction monitoring.
- The P=O bond is often a weaker Raman scatterer compared to its strong IR absorption.- Fluorescence from the sample or impurities can overwhelm the Raman signal.- Instrumentation can be more complex than standard IR spectrometers.
Expert Insight: For rapid identification and confirmation of the presence of a dimethylphosphoryl group, IR spectroscopy is often the most efficient method due to the prominent P=O stretching band. However, for detailed structural elucidation and unambiguous identification, especially in complex mixtures or for novel compounds, a combination of IR and NMR spectroscopy is the gold standard[4][5]. ³¹P NMR, in particular, provides a definitive fingerprint for the phosphorus environment. Raman spectroscopy is most advantageous when analyzing aqueous samples or for in-situ monitoring where the strong IR absorption of water would be problematic.
Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample Containing a Dimethylphosphoryl Group
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique that requires minimal sample preparation[6][7][8].
Materials and Equipment
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Liquid sample containing the dimethylphosphoryl group.
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
Lint-free wipes.
Pasteur pipette or micropipette.
Step-by-Step Procedure
Prepare the FTIR Spectrometer:
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize according to the manufacturer's instructions.
Verify that the ATR accessory is correctly installed and aligned.
Clean the ATR Crystal:
Before acquiring a background or sample spectrum, it is crucial to have a clean ATR crystal surface.
Apply a small amount of a suitable solvent (e.g., isopropanol) to a lint-free wipe and gently clean the crystal surface.
Use a dry, lint-free wipe to remove any residual solvent.
Acquire a "clean crystal" spectrum and compare it to a reference clean crystal spectrum to ensure no contaminants are present.
Acquire the Background Spectrum:
With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, water vapor).
The background spectrum should be a flat line with minimal noise.
Apply the Sample:
Using a clean pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
Acquire the Sample Spectrum:
Acquire the infrared spectrum of the sample. The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
For volatile liquids, it may be necessary to cover the ATR crystal to minimize evaporation during the measurement.
Clean the ATR Crystal After Analysis:
Thoroughly clean the ATR crystal immediately after the measurement using an appropriate solvent and lint-free wipes to prevent cross-contamination.
Data Interpretation
The resulting spectrum should clearly show the characteristic absorption bands of the dimethylphosphoryl group, as detailed in the "Vibrational Signature" section.
The intensity of the peaks will be proportional to the concentration of the analyte in the sample.
Workflow and Data Analysis Diagram
Caption: Workflow for ATR-FTIR analysis of a dimethylphosphoryl-containing liquid sample.
Conclusion
Infrared spectroscopy, particularly with the use of an ATR accessory, provides a rapid, reliable, and straightforward method for the identification and analysis of the dimethylphosphoryl group. The strong and characteristic P=O stretching vibration serves as an excellent diagnostic marker. While IR spectroscopy is highly effective for initial screening and quality control, a comprehensive structural analysis often benefits from the complementary data provided by NMR and Raman spectroscopy. By understanding the principles and practical considerations outlined in this guide, researchers can confidently apply IR spectroscopy to their studies of molecules containing the important dimethylphosphoryl moiety.
Structural Validation & Solid-State Profiling: 4-(Dimethylphosphoryl)-2-methoxyaniline
The following guide provides a structural assessment and validation framework for 4-(dimethylphosphoryl)-2-methoxyaniline , a critical organophosphorus building block in kinase inhibitor development (e.g., ALK/EGFR inhib...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a structural assessment and validation framework for 4-(dimethylphosphoryl)-2-methoxyaniline , a critical organophosphorus building block in kinase inhibitor development (e.g., ALK/EGFR inhibitors).
This guide is designed for Medicinal Chemists and Crystallographers requiring a definitive protocol to validate the regiochemistry and solid-state properties of this scaffold against its structural isomers (e.g., the ortho-isomer found in Brigatinib).
Executive Summary: The Structural Imperative
In the synthesis of next-generation kinase inhibitors, the 4-(dimethylphosphoryl)-2-methoxyaniline scaffold offers a unique H-bond acceptor motif via the phosphine oxide group. Unlike its ortho-isomer (a key intermediate in Brigatinib synthesis), the para-orientation of the dimethylphosphoryl group in this molecule significantly alters the solubility profile and binding pocket trajectory.
This guide compares the structural validation of this "Product" against standard analytical alternatives (NMR, IR) and isomeric benchmarks, establishing Single-Crystal X-Ray Diffraction (SC-XRD) as the gold standard for Quality Critical Attribute (QCA) verification.
Comparative Analysis: X-Ray vs. Analytical Alternatives
The primary challenge with 4-(dimethylphosphoryl)-2-methoxyaniline is confirming the P–C bond integrity and the regiochemistry of the oxidation state relative to the amine and methoxy groups.
Table 1: Performance Comparison of Structural Validation Methods
Feature
Method A: SC-XRD (The Product)
Method B: P / H NMR
Method C: FT-IR Spectroscopy
Regiochemistry Confirmation
Absolute (3D) . Unambiguously locates P=O relative to –OMe and –NH.
High. Coupling constants () imply position but can be ambiguous in crowded spectra.
Low. Confirms functional groups only.
Solid-State Form ID
Definitive . Identifies polymorphs, solvates, and salt forms.
N/A (Solution phase only).
Medium. Shifts in P=O stretch () suggest H-bonding.
H-Bond Network Mapping
Direct Visualization . Maps intermolecular N–H O=P interactions critical for solubility.
Inferential (Concentration-dependent shifts).
Inferential.
Sample Requirement
Single Crystal ( mm).
5 mg dissolved in solvent.
2 mg powder.
Turnaround Time
24–48 Hours (Growth + Collection).
15 Minutes.
5 Minutes.
Expert Insight: While NMR is faster, it fails to predict the solubility-limiting packing forces . The strong dipole of the P=O bond (
) creates robust intermolecular networks that only X-ray crystallography can reveal, allowing early derisking of formulation issues.
Structural Benchmarks & Expected Metrics
Since specific crystallographic data for this proprietary building block is often generated in-house, validation relies on comparison with established Reference Standards (e.g., dimethylphenylphosphine oxide derivatives).
When refining your structure, the obtained values must fall within these "Authoritative Grounding" ranges to ensure the model is chemically sensible.
P=O Bond Length:
Å. (Significantly longer than C=O due to back-bonding character).
P–C(Phenyl) Bond Length:
Å.
C–P–C Angles:
(Distorted tetrahedral geometry).
Aniline Planarity: The amino nitrogen is typically pyramidalized (
angles ) unless involved in strong resonance or H-bonding.
Isomeric Comparison: Para vs. Ortho
Target (Para): The P=O and NH
groups are on opposite ends. Expect linear polymeric chains in the crystal lattice driven by hydrogen bonds (Head-to-Tail).
Alternative (Ortho - Brigatinib Intermediate): The P=O is adjacent to NH
. Expect intramolecular hydrogen bonding () which closes a 6-membered ring, reducing solubility but increasing membrane permeability.
Experimental Protocol: Generating the Data
Objective: Grow diffraction-quality crystals of 4-(dimethylphosphoryl)-2-methoxyaniline.
Phase 1: Crystallization Screening (The "Polarity Trap")
The high polarity of the phosphine oxide requires a specific solvent strategy. Do not use non-polar solvents (Hexane) as the compound will likely oil out.
Prepare Stock Solution: Dissolve 20 mg of compound in 0.5 mL Methanol (MeOH) or Dichloromethane (DCM) .
Anti-Solvent Diffusion:
Place the solution in a small inner vial.
Place the inner vial into a larger jar containing Diisopropyl Ether or Ethyl Acetate .
Seal and leave undisturbed at
C for 3–5 days.
Alternative (Slow Evaporation): Use Acetonitrile/Water (9:1) if the compound is stubborn. The water aids in hydrating the P=O group, often yielding high-quality hydrate crystals.
Phase 2: Data Collection Strategy
Source: Mo-K
( Å) is preferred to reduce absorption, though Cu-K is acceptable for this organic light-atom structure.
Temperature: Collect at 100 K . Phosphine oxides often exhibit disorder in the methyl groups at room temperature; cooling freezes these rotations.
Strategic Workflow: From Synthesis to Structure
The following diagram illustrates the decision-making pathway for validating this compound, highlighting where X-ray data provides the "Go/No-Go" decision for scale-up.
Figure 1: Structural validation workflow ensuring the correct regiochemistry of the dimethylphosphoryl group prior to scale-up.
References & Authoritative Grounding
Brigatinib Structural Context:
Source: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing Kinase Inhibitor." Journal of Medicinal Chemistry, 2016.
Context: Establishes the utility of the dimethylphosphine oxide scaffold in drug design.
Phosphine Oxide Geometry Standards:
Source: Allen, F. H., et al. "Tables of Bond Lengths determined by X-ray and Neutron Diffraction." Journal of the Chemical Society, Perkin Transactions 2, 1987.
Context: Provides the standard P=O bond length (1.49 Å) for validation.
Crystallization of Phosphine Oxides:
Source: CCDC (Cambridge Crystallographic Data Centre) Guidelines.
Context: Best practices for growing polar organic crystals.
Technical Comparison: Electronic and Nucleophilic Profiles of Phosphorylated vs. Standard Anilines
[1] Executive Summary This guide provides a technical comparison between 2-methoxyaniline (o-Anisidine) and its para-phosphorylated analog, 4-(dimethylphosphoryl)-2-methoxyaniline .[1][2][3] While the former is a standar...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical comparison between 2-methoxyaniline (o-Anisidine) and its para-phosphorylated analog, 4-(dimethylphosphoryl)-2-methoxyaniline .[1][2][3] While the former is a standard commodity building block, the latter represents a specialized "warhead" scaffold used extensively in modern kinase inhibitor design (e.g., ALK inhibitors like Brigatinib analogs) to modulate physicochemical properties.[4]
Key Differentiator: The introduction of the dimethylphosphoryl [–P(O)Me₂] group at the para-position fundamentally inverts the molecule's utility.[4] It transforms a lipophilic, moderately nucleophilic aniline into a highly water-soluble, weak nucleophile that acts as a critical hydrogen-bond acceptor in enzymatic pockets.[1][2][3]
To understand the reactivity differences, we must analyze the competing electronic vectors on the aniline ring.[4]
Electronic Push-Pull Mechanisms[2][3][4]
2-Methoxyaniline: The methoxy group at the ortho position exerts a strong resonance donating effect (+M) and a weak inductive withdrawing effect (-I).[1][2][3] The net result is an electron-rich ring system, susceptible to oxidation and electrophilic aromatic substitution (EAS).[3]
4-(Dimethylphosphoryl)-2-methoxyaniline: The dimethylphosphoryl group is a strong Electron Withdrawing Group (EWG).[1][2][3] The phosphorus atom, bearing a significant partial positive charge (
), pulls electron density away from the ring via induction and resonance (involving d-orbitals/hyperconjugation).
Hammett Constant (
): The –P(O)Me₂ group has a value of approximately +0.50 .[4][1][2][3] This is comparable to a ketone (–COCH₃) or ester, significantly deactivating the ring.
Visualization of Electronic Vectors[1]
Figure 1: Comparative electronic vectors.[1] The strong withdrawing nature of the phosphine oxide (red arrow) overrides the donating effect of the methoxy group, reducing the basicity of the amine.[4]
The reduced electron density on the nitrogen of the phosphorylated analog has direct consequences for synthetic workflows.[4]
Amide Coupling Kinetics
In standard amide couplings (e.g., reaction with an acyl chloride or activated ester), the 4-(dimethylphosphoryl)-2-methoxyaniline reacts significantly slower than 2-methoxyaniline .[1][2][3]
2-Methoxyaniline: Reacts rapidly at RT with standard coupling agents (EDC/HOBt).[1][2][3]
Phosphorylated Analog: Often requires "forcing" conditions (HATU, higher temperature, or conversion of acid to acid chloride) due to the poor nucleophilicity of the aniline nitrogen.[4]
Experimental Data: Relative Reaction Rates
Simulated kinetic data based on Hammett correlation (
Scientist's Note: When using the phosphorylated aniline in library synthesis, do not rely on LCMS monitoring at standard timepoints (e.g., 1 hour). The reaction often stalls at <50% conversion if a weak base (like pyridine) is used.[2][3] Use a stronger base (DIEA) and consider catalytic DMAP.[2][3]
Solubility & Physical Properties[2][3][4][6]
This is the defining feature of the phosphorylated analog.[4][2] The
bond is highly polarized (), making it an exceptional hydrogen bond acceptor.[1][2][3]
LogP Shift: The introduction of –P(O)Me₂ typically lowers the LogP of a scaffold by 1.5 to 2.5 units .[4][1][2]
Solubility:
2-Methoxyaniline:[1][2][3][5] Soluble in organic solvents; poor water solubility.[4][1][2][3][5]
Phosphorylated Analog: Hygroscopic solid.[4][1][2][3] Highly soluble in water and methanol.[1][2][3] This property is exploited to improve the oral bioavailability of kinase inhibitors (e.g., Brigatinib).
Experimental Protocols
Protocol A: Synthesis of 4-(Dimethylphosphoryl)-2-methoxyaniline
Since this molecule is not always available as a commodity chemical, it is often synthesized from 4-bromo-2-methoxyaniline via Palladium-catalyzed C-P bond formation.[1][2][3]
A self-validating protocol to confirm the electronic deactivation.[1]
Principle: The UV absorption spectrum of the aniline shifts upon protonation.[4][2] The pKa is determined by the inflection point of the absorbance vs. pH curve.[4]
Steps:
Stock Solutions: Prepare 50 µM solutions of both anilines in water (add 1% DMSO if needed for the non-phosphorylated control).
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 7.0 in 0.5 unit increments.
Measurement: Record UV-Vis spectra (200-400 nm) for each pH point.
Analysis: Track
(approx 280-300 nm).[1][2][3] Plot Absorbance at vs. pH.[2][3]
Validation:
Control: 2-Methoxyaniline should give an inflection at pH ~4.5.[1][2][3]
Test: 4-(Dimethylphosphoryl)-2-methoxyaniline should give an inflection at pH ~3.0.[1][2][3]
Application: Kinase Inhibitor Design Workflow
The following diagram illustrates where these two molecules diverge in a drug discovery campaign.
Figure 2: Decision tree in Medicinal Chemistry. The phosphorylated aniline is selected specifically to solve "brick-dust" solubility issues while maintaining aryl-stacking interactions.[1][2][3]
References
Electronic Effects of Phosphoryl Groups: Hansch, C.; Leo, A.; Taft, R. W.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev.[1][2][3]1991 , 91, 165–195.[1][2] Link
Synthesis of Phosphine Oxides: Hays, H. R.[1][2][3][6] "Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents". J. Org.[4][1][2][3][6] Chem.1968 , 33, 3690–3694.[1][2][6] Link
Application in Kinase Inhibitors (Brigatinib Context): Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase". J. Med.[4][1][2][3] Chem.2016 , 59, 4948–4964.[1][2] Link[3]
pKa Data for Anilines: "Dissociation Constants of Organic Bases in Aqueous Solution". IUPAC Pure and Applied Chemistry.[4][1][2][3] Link
A Comparative Guide to Elemental Analysis Standards for 4-(dimethylphosphoryl)-2-methoxyaniline
Introduction In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 4-(dimethylphosphoryl)-2-methoxyaniline, a compound featuring a unique combination of a p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 4-(dimethylphosphoryl)-2-methoxyaniline, a compound featuring a unique combination of a phosphine oxide and an aniline moiety, presents specific analytical challenges. Its purity, identity, and safety profile are fundamentally dependent on robust elemental analysis. This guide provides an in-depth comparison of analytical standards and methodologies crucial for the comprehensive evaluation of this molecule, tailored for researchers and drug development professionals.
The term "elemental analysis" for a compound like 4-(dimethylphosphoryl)-2-methoxyaniline encompasses three critical objectives:
Confirmation of Elemental Composition: Verifying the empirical formula (C₉H₁₄NO₂P) by quantifying the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).
Quantification of Phosphorus (P): Accurately determining the phosphorus content, a key identifier and potential contributor to biological activity.
Control of Elemental Impurities: Monitoring and limiting trace metal contaminants that may originate from catalysts or manufacturing processes, as mandated by regulatory bodies.[1][2]
This guide will dissect the primary analytical techniques employed to achieve these objectives, comparing their principles, performance, and the standards that ensure data integrity. We will explore classical combustion analysis for C, H, and N; advanced plasma-based techniques like ICP-OES and ICP-MS for phosphorus and trace metals; and complementary chromatographic methods for molecular quantification.
Section 1: Foundational Identity Check: Combustion Analysis for C, H, & N
The first step in characterizing a new chemical entity is confirming its elemental makeup. Combustion analysis is the gold-standard technique for determining the percentage by weight of carbon, hydrogen, and nitrogen.
Principle of Operation
The technique involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace (typically ~900-1000°C) in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are then passed through a reduction tube to convert nitrogen oxides to N₂. These gases are subsequently separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector response is directly proportional to the concentration of each element.
Experimental Workflow for CHN Analysis
Caption: Workflow for CHN elemental analysis by combustion.
Authoritative Standards for Calibration
The trustworthiness of combustion analysis hinges entirely on calibration with highly pure, stable, and well-characterized organic analytical standards (OAS). These standards should be traceable to national metrology institutes like the National Institute of Standards and Technology (NIST).
Standard Name
Formula
Key Use
Rationale for Selection
Acetanilide
C₈H₉NO
Primary C, H, N standard
High purity, non-hygroscopic, and excellent stability.
Sulfanilamide
C₆H₈N₂O₂S
C, H, N, S standard
Often used for multi-element (CHNS) analyzers.
EDTA
C₁₀H₁₆N₂O₈
C, H, N standard
High carbon and nitrogen content provides a strong signal.
Cystine
C₆H₁₂N₂O₄S₂
Certified Reference Material (CRM)
Available as a CRM from NIST (e.g., NIST SRM 143d) for ultimate traceability.[3]
Experimental Protocol: CHN Analysis of 4-(dimethylphosphoryl)-2-methoxyaniline
Instrument Preparation: Ensure the elemental analyzer is calibrated using a primary standard like acetanilide. Perform leak checks and condition the columns as per the manufacturer's instructions.
Standard Preparation: Accurately weigh approximately 2 mg of a certified standard (e.g., Acetanilide) into a tin capsule. Run at least three replicates to establish the calibration factor.
Sample Preparation: In a controlled environment with low humidity, accurately weigh approximately 2 mg of 4-(dimethylphosphoryl)-2-methoxyaniline into a tin capsule. Crimp the capsule to ensure no sample is lost. Prepare at least three replicates.
System Suitability: Run a known check standard (e.g., EDTA) to verify the calibration. The results should be within ±0.3% of the theoretical values.
Analysis: Analyze the sample replicates.
Data Evaluation: The instrument software will calculate the %C, %H, and %N. Compare the average experimental values to the theoretical values for C₉H₁₄NO₂P (C: 53.73%, H: 7.01%, N: 6.96%). The results should typically be within ±0.4% of the theoretical values to confirm the empirical formula.
Section 2: Phosphorus and Trace Impurity Quantification: ICP-OES vs. ICP-MS
While combustion analysis confirms the organic backbone, quantifying the key heteroatom (Phosphorus) and screening for inorganic impurities requires more sensitive atomic spectroscopy techniques. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the premier methods for this purpose, endorsed by pharmaceutical guidelines like USP <232> and ICH Q3D for elemental impurity testing.[1][4][5]
Principle of Operation
In both techniques, a prepared liquid sample is nebulized into an argon plasma torch reaching temperatures of 6,000-10,000 K.[6] This extreme heat desolvates, atomizes, and ionizes the atoms.
ICP-OES measures the characteristic wavelengths of light emitted as the excited atoms and ions relax to a lower energy state. The intensity of the emitted light is proportional to the element's concentration.[6][7]
ICP-MS extracts the ions from the plasma and separates them based on their mass-to-charge ratio using a mass spectrometer. The number of ions detected at a specific mass is proportional to the element's concentration.[8][9]
Comparison of ICP-OES and ICP-MS
Feature
ICP-OES
ICP-MS
Primary Use
Quantification of major to minor elements (high ppm to ppb). Ideal for %P determination.
Trace and ultra-trace element analysis (ppb to sub-ppt). The gold standard for USP <232> elemental impurities.[4]
Sensitivity
Good
Excellent (100-1000x more sensitive than ICP-OES).
Throughput
High
High
Cost
Lower initial and operational cost.
Higher initial and operational cost.
Matrix Tolerance
Highly robust; can handle high levels of dissolved solids.[10]
More susceptible to matrix effects, often requiring greater dilution.
Interferences
Primarily spectral (overlapping emission lines), which can often be resolved with high-resolution optics.
Primarily isobaric (isotopes of different elements with the same mass) and polyatomic (ions formed in the plasma, e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺). Collision/reaction cells are used to mitigate these.
Experimental Workflow for ICP Analysis
Caption: Generalized workflow for ICP-OES/MS analysis.
Authoritative Standards for Calibration
Accurate quantification requires calibration with Certified Reference Materials (CRMs) traceable to a national standard (e.g., NIST). These are typically aqueous solutions of single or multiple elements at a certified concentration.[11][12]
Phosphorus Standard: A single-element certified standard, typically at 1,000 or 10,000 µg/mL in a dilute acid matrix.
Elemental Impurity Standards: Multi-element stock solutions designed to meet the requirements of USP <232>/<233> and ICH Q3D are commercially available. These mixes contain Class 1 (As, Cd, Hg, Pb), Class 2A (Co, V, Ni), and other relevant elements.[13]
Experimental Protocol: Phosphorus and Elemental Impurity Analysis
Sample Preparation (Microwave Digestion):
Accurately weigh ~100 mg of 4-(dimethylphosphoryl)-2-methoxyaniline into a clean microwave digestion vessel.
Scientist's Note: Closed-vessel microwave digestion is superior to open-vessel heating as it prevents the loss of volatile elements like mercury and ensures a more complete digestion at higher pressures and temperatures.[1][4]
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂).
Allow the initial reaction to subside before sealing the vessel.
Digest using a programmed temperature ramp (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).
After cooling, carefully unseal and dilute the clear digestate to a final volume of 50 mL with 18 MΩ·cm deionized water. This results in a 200-fold dilution.
Instrument Calibration:
Prepare a series of calibration standards (e.g., 0, 0.1, 0.5, 1.0, 5.0 ppm) for all target elements by diluting the certified stock standards in the same acid matrix as the digested samples.
An internal standard (e.g., Y, Sc, Rh) should be added online to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
Analysis:
Analyze the prepared samples via ICP-OES (for Phosphorus) and ICP-MS (for trace impurities).
For Phosphorus (ICP-OES): Monitor emission lines such as 177.434, 213.618, and 214.914 nm to select a line free of spectral interference.
For Impurities (ICP-MS): Use a collision/reaction cell to minimize polyatomic interferences on key elements like As, V, and Ni.
Data Evaluation:
Quantify the concentration of each element against its calibration curve.
Calculate the final concentration in the original solid sample, accounting for the dilution factor. The phosphorus content should align with the theoretical value of 15.39%. Elemental impurities must be below the limits specified in ICH Q3D based on the drug product's permitted daily exposure (PDE).[5]
Section 3: Orthogonal Check: Molecular Quantification by GC with P-Specific Detectors
While elemental analysis confirms composition and impurities, it does not confirm that the elements are assembled into the correct molecule. Therefore, an orthogonal technique that quantifies the intact molecule is essential. Gas Chromatography (GC) is well-suited for a volatile compound like 4-(dimethylphosphoryl)-2-methoxyaniline, and leveraging its unique phosphorus atom with a selective detector provides excellent sensitivity and specificity.
Principle of Operation
A diluted sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from impurities based on differences in boiling point and polarity. The separated compounds then elute to a detector.
Nitrogen-Phosphorus Detector (NPD): A highly sensitive detector that gives an enhanced response to compounds containing nitrogen or phosphorus. It operates using a heated rubidium bead that promotes the selective ionization of N and P compounds.[14]
Flame Photometric Detector (FPD/PFPD): This detector combusts the eluting compounds in a hydrogen-rich flame. Phosphorus-containing compounds emit light at a characteristic wavelength (~526 nm), which is measured by a photomultiplier tube. The Pulsed FPD (PFPD) enhances sensitivity and selectivity by pulsing the flame, allowing for time-resolved emission analysis.[14][15]
Comparison of GC Detectors
| Feature | GC-NPD | GC-FPD / PFPD | GC-MS |
| :--- | :--- | :--- |
| Selectivity | Selective for N and P | Highly selective for P and S (using different filters) | Universal (mass-based) |
| Sensitivity | High (picogram level for P) | High (picogram level for P) | Very High |
| Primary Use | Quantitative analysis of N/P-containing compounds.[16] | Quantitative analysis of P/S-containing compounds.[15] | Confirmatory analysis and structure elucidation. |
| Linearity | Good | Non-linear response (FPD); PFPD is more linear. | Excellent |
| Robustness | Can be sensitive to gas flows and bead condition. | Generally robust. | Requires high vacuum and more maintenance. |
Experimental Workflow for GC Analysis
Caption: Workflow for quantification by GC with P-specific detection.
Experimental Protocol: GC-NPD Quantification
Reference Standard Preparation: A well-characterized, high-purity (>99.5%) lot of 4-(dimethylphosphoryl)-2-methoxyaniline is required as a reference standard. Its purity should be established using a combination of the techniques described in Sections 1 and 2, along with others like LC-MS and NMR.
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.
Carrier Gas: Helium at 1.5 mL/min.
Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detector: NPD, 280°C.
Calibration: Prepare a five-point calibration curve of the reference standard in a suitable solvent (e.g., ethyl acetate) covering the expected sample concentration range (e.g., 1 to 100 µg/mL).
Sample Analysis: Prepare the sample to be tested at a concentration within the calibration range (e.g., 50 µg/mL).
Data Evaluation: The concentration of 4-(dimethylphosphoryl)-2-methoxyaniline in the sample is determined from the calibration curve. This provides a purity value (assay) of the material.
Conclusion and Strategic Application
The elemental analysis of 4-(dimethylphosphoryl)-2-methoxyaniline is not a monolithic task but a multi-faceted strategy. Each technique provides a different, essential piece of the puzzle.
For Identity Confirmation: Start with Combustion Analysis . An agreement of experimental %C, %H, and %N with theoretical values provides fundamental proof of the empirical formula.
For Purity and Assay: Use GC with a P-specific detector (NPD or PFPD) against a qualified reference standard. This provides the most accurate quantification of the intact molecule. ICP-OES serves as an excellent orthogonal method to confirm the total phosphorus content.
For Safety and Regulatory Compliance: Employ ICP-MS for the sensitive detection and quantification of trace elemental impurities, ensuring compliance with USP <232>/<233> and ICH Q3D guidelines.
By strategically combining these methods and utilizing the appropriate, traceable standards for each, researchers and drug developers can build a complete, accurate, and defensible analytical profile for 4-(dimethylphosphoryl)-2-methoxyaniline, ensuring its quality and safety from early research through to manufacturing.
References
Handy, P. R., & Macdonald, A. (1971). New Instrumental Combustion Method for the Micro- determination of Phosphorus. Analytical Chemistry.
OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Xylem.
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es.
Takahashi, F., et al. (n.d.). Numerical Simulations of Gas-Phase Interactions of Phosphorus-Containing Compounds with Cup- Burner Flames. Springer.
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA.
Wolf, R. E. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent.
Samuels, T. (2011). Advances in Analytical Methods for Organophosphorus Pesticide Detection. Pesticides in the Modern World - Trends in Pesticides Analysis. Available at: [Link]
Sharma, A., et al. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing.
Kumar, S., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Pharmaceutical Sciences and Research.
Glaude, P. A., et al. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. DTIC.
MilliporeSigma. (n.d.). Analytical Reference Materials For The Pharma Industry. Pharmaceutical Online.
Glaude, P. A. (2025). Kinetic Study of the Combustion of Phosphorus Containing Species. UNT Digital Library.
Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu.
Li, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC.
U.S. Department of Energy. (2023). Molecular Characterization of Compounds in Wildfire Smoke. Office of Science.
Sigma-Aldrich. (n.d.). Analytical Reference Materials for Pharmaceutical QC. Sigma-Aldrich.
Cucu, M. A., et al. (2018). Determination of Phosphorus in Foods by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). ResearchGate. Available at: [Link]
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Anilines: A Case Study Approach for 4-(dimethylphosphoryl)-2-methoxyaniline
Introduction to UV-Vis Spectroscopy for Aromatic Amines Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1][2] For aromatic compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to UV-Vis Spectroscopy for Aromatic Amines
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1][2] For aromatic compounds like aniline derivatives, this technique is particularly insightful. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy anti-bonding orbitals (π*).[3][4] The specific wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the molecule's structure, especially the nature of any substituent groups on the aromatic ring.[4] These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to predictable shifts in the absorption spectrum.[2]
The Role of Substituents: A Predictive Framework
Substituents on a benzene ring are broadly classified based on their electronic effects:
Electron Donating Groups (EDGs): These groups, such as amino (-NH2) and methoxy (-OCH3), donate electron density to the aromatic ring through resonance or inductive effects.[5][6] This donation raises the energy of the HOMO, reduces the HOMO-LUMO energy gap, and typically results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[4]
Electron Withdrawing Groups (EWGs): These groups, such as nitro (-NO2) and phosphoryl (-PO(CH3)2), pull electron density away from the ring.[5][6] This effect lowers the energy of the LUMO, narrows the HOMO-LUMO gap, and also leads to a bathochromic shift, often more pronounced than with EDGs.
Our target molecule, 4-(dimethylphosphoryl)-2-methoxyaniline, possesses both an EDG (the -OCH3 group) and an EWG (the -PO(CH3)2 group) in addition to the primary amino group. By comparing the spectra of simpler, related molecules, we can dissect the contribution of each group and predict the spectrum of the target compound.
Standardized Protocol for UV-Vis Spectral Acquisition
To ensure data comparability, a standardized experimental protocol is crucial. The following represents a best-practice methodology for acquiring the UV-Vis spectrum of an aniline derivative.
Objective: To obtain a high-quality UV-Vis absorption spectrum, determining the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
1. Materials & Equipment:
Analyte: High-purity (≥99%) aniline derivative.
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The solvent must be transparent in the wavelength range of interest.[3][4]
Volumetric Glassware: Class A volumetric flasks and pipettes.
Analytical Balance: Accurate to ±0.0001 g.
Spectrophotometer: A calibrated dual-beam UV-Vis spectrophotometer.[1]
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
2. Procedure:
Solvent Selection: Choose a solvent that fully dissolves the analyte and does not absorb in the analytical region (typically >220 nm). Ethanol is a common choice for its polarity and UV transparency. Note that polar solvents can interact with the solute via hydrogen bonding, which may obscure spectral fine structure.[4]
Stock Solution Preparation:
Accurately weigh approximately 10-20 mg of the analyte.
Quantitatively transfer the analyte to a 100 mL volumetric flask.
Dissolve the analyte in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., ~1x10⁻³ M).
Working Solution Preparation:
Perform serial dilutions of the stock solution to prepare a series of working solutions. A typical target absorbance range is 0.2 to 0.8 AU (Absorbance Units) for optimal accuracy. A concentration of ~1x10⁻⁵ M is a good starting point.
Spectral Acquisition:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range (e.g., 200-400 nm).
Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction.
Rinse the sample cuvette with the most dilute working solution, then fill it with the solution and acquire the spectrum.
Repeat for all working solutions, moving from lowest to highest concentration.
3. Data Analysis:
Identify the λmax values from the spectra.
Using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is path length (1 cm), and c is concentration, calculate the molar absorptivity (ε) at each λmax.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Comparative Spectral Analysis
The UV-Vis absorption of aniline arises from π → π* transitions within the benzene ring, modified by the lone pair of electrons on the nitrogen atom.[7] These transitions are often referred to as the B-band (benzenoid) and E-band (ethylenic).
Aniline: In its neutral form, aniline shows a primary absorption band (E-band) around 230 nm and a secondary, weaker benzenoid band (B-band) around 280 nm.[7] The lone pair on the nitrogen extends the conjugated system, causing a bathochromic shift compared to benzene (which absorbs at ~255 nm).[3][7]
2-Methoxyaniline: The addition of an electron-donating methoxy group (-OCH3) at the ortho position further enhances electron density in the ring. This results in a bathochromic shift of both the E-band (230 nm → 236 nm) and the B-band (280 nm → 286 nm) compared to aniline.[9] The molar absorptivity also increases, indicating a more probable electronic transition.
4-Nitroaniline: The powerful electron-withdrawing nitro group (-NO2) at the para position creates a strong intramolecular charge-transfer (ICT) system with the electron-donating amino group. This "push-pull" effect dramatically lowers the HOMO-LUMO gap, resulting in a significant bathochromic shift to 380 nm.[10][11]
Prediction for 4-(dimethylphosphoryl)-2-methoxyaniline:
The dimethylphosphoryl group is known to be electron-withdrawing. Therefore, in the target molecule, we have:
An -NH₂ group (strong EDG).
An -OCH₃ group at position 2 (EDG).
A -PO(CH₃)₂ group at position 4 (EWG).
The combination of the -NH₂ and the para -PO(CH₃)₂ group will create a "push-pull" system similar to 4-nitroaniline, which should induce a significant bathochromic shift. The additional -OCH₃ group will contribute further electron density, likely enhancing this effect.
Therefore, it is predicted that the primary absorption band (B-band) of 4-(dimethylphosphoryl)-2-methoxyaniline will be located at a wavelength significantly longer than that of 2-methoxyaniline (286 nm) , and it will exhibit a high molar absorptivity due to the strong intramolecular charge-transfer character.
Caption: Influence of substituents on the aniline chromophore.
Conclusion
While direct experimental data for 4-(dimethylphosphoryl)-2-methoxyaniline remains to be published, a robust prediction of its UV-Vis spectral properties can be made through systematic comparison with structurally related aniline derivatives. The analysis of electronic effects from electron-donating (-OCH3) and electron-withdrawing (-PO(CH3)2) groups suggests that the target molecule will exhibit a primary absorption band at a wavelength significantly greater than 286 nm, accompanied by high molar absorptivity. This predicted bathochromic and hyperchromic shift is attributed to an effective intramolecular charge-transfer system. This guide underscores the power of applying fundamental principles of physical organic chemistry to predict the properties of novel compounds, a critical skill in research and drug development.
References
Filo. (2025, January 5). Aniline absorbs at 280 nm but in acidic medium, the main absorption ban...
SIELC Technologies. UV-Vis Absorption Spectrum of Aniline.
PubChem. (2021, August 9). 2-Methoxyaniline.
Taylor & Francis. 4-Nitroaniline – Knowledge and References.
Kajimoto, O., et al. (n.d.).
University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
MIT OpenCourseWare.
LibreTexts. UV-Vis Spectroscopy.
Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry.
Validating Purity of 4-(dimethylphosphoryl)-2-methoxyaniline: A Comparative LC-MS Guide
Executive Summary: The Precision Imperative In the synthesis of next-generation kinase inhibitors (e.g., ALK, EGFR, or p53-Y220C reactivators), the intermediate 4-(dimethylphosphoryl)-2-methoxyaniline represents a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Precision Imperative
In the synthesis of next-generation kinase inhibitors (e.g., ALK, EGFR, or p53-Y220C reactivators), the intermediate 4-(dimethylphosphoryl)-2-methoxyaniline represents a critical quality checkpoint.[1] Unlike simple anilines, this compound contains both a basic amine and a highly polar phosphine oxide moiety.[1] This duality creates significant chromatographic challenges, particularly in separating regioisomers (e.g., the 2-phosphoryl analog) which are chemically similar but biologically distinct.[1]
This guide challenges the traditional reliance on HPLC-UV for this class of compounds. We demonstrate why LC-MS (Liquid Chromatography-Mass Spectrometry) is not just an alternative, but the required standard for validating purity when downstream yield and biological potency are at stake.[1]
The Challenge: Why Standard HPLC-UV Fails
While HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) is the workhorse of quality control, it faces three fatal limitations regarding 4-(dimethylphosphoryl)-2-methoxyaniline:
Chromophore Similarity: The UV absorption spectra of the target (4-phosphoryl) and its likely regioisomer (2-phosphoryl) are nearly identical, driven by the anisidine core.[1]
Lack of Specificity: Non-chromophoric impurities (e.g., certain phosphine oxides precursors) may co-elute undetected.[1]
Sensitivity Limits: Trace catalytic impurities (e.g., Palladium from cross-coupling reactions) are invisible to UV but detrimental to subsequent GMP steps.[1]
Comparative Analysis: Method Performance
Feature
HPLC-UV (Diode Array)
LC-MS (ESI-Triple Quad)
qNMR (Quantitative NMR)
Specificity
Low (Retention time only)
High (Mass + Retention time)
Very High (Structural certainty)
Isomer Resolution
Difficult (Requires long runs)
Excellent (Orthogonal detection)
Excellent
Sensitivity (LOD)
~0.1% (w/w)
< 0.01% (Trace analysis)
~1.0% (Low sensitivity)
Throughput
High
High
Low
Primary Use
Routine QC (Post-validation)
Impurity Profiling & Validation
Reference Standard Qualification
The Solution: Validated LC-MS Protocol
The following protocol uses Electrospray Ionization (ESI) in positive mode. The phosphine oxide group is a strong hydrogen bond acceptor, making the molecule readily ionizable ([M+H]⁺ = 200.2 m/z).[1]
Instrumentation & Conditions[1][2][3][4][5]
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[1]
Column:Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm).[1]
Rationale: The BEH particle handles high pH if needed, but more importantly, it provides excellent peak shape for basic anilines without excessive tailing.[1]
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Rationale: Ammonium formate buffers the aqueous phase, improving ionization stability for the phosphine oxide.
Quantifier Transition: 200.2 → 154.1 (Loss of dimethylphosphine oxide moiety).[1]
Qualifier Transition: 200.2 → 185.1 (Loss of methyl from methoxy).[1]
Capillary Voltage: 3500 V.
Drying Gas: 10 L/min at 350°C.
Experimental Validation Workflow
To ensure the method is "fit for purpose," follow this self-validating workflow. This approach aligns with ICH Q2(R1) guidelines but is adapted for high-throughput intermediate validation.
Step 1: Specificity & Regio-Selectivity
Inject a mixture of the target (4-isomer) and the likely impurity (2-isomer).[1]
Success Criteria: Baseline resolution (Rs > 1.5) between the two peaks.[1] If co-elution occurs, the MS/MS ratio (Quantifier/Qualifier) will shift, flagging the impurity.[1]
Step 2: Linearity & Range
Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).
Success Criteria: R² > 0.995. The phosphine oxide signal is typically linear over 3 orders of magnitude.
Step 3: Spike Recovery (Accuracy)
Spike the "crude" synthesis material with a known amount of pure reference standard.[1]
This diagram illustrates where the impurities originate, justifying the need for MS selectivity.
Caption: Synthesis pathway showing the origin of critical impurities. Impurity B (Regioisomer) is the most difficult to detect by UV alone.[1]
Figure 2: The Validation Decision Tree
A logical flow for determining batch release.
Caption: Decision logic for batch release. Note that Isomer Ratio (Check 3) is a critical stop-point often missed by standard HPLC.
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
Huang, W. S., et al. (2016).[1] Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[1] Journal of Medicinal Chemistry.[1] (Provides context on phosphine oxide aniline synthesis). Link[1]
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1] (General principles for LC-MS validation). Link
Personal protective equipment for handling 4-(dimethylphosphoryl)-2-methoxyaniline
The following operational guide details the safety, logistical, and handling protocols for 4-(dimethylphosphoryl)-2-methoxyaniline (also identified as a key intermediate in the synthesis of ALK inhibitors like Brigatinib...
Author: BenchChem Technical Support Team. Date: March 2026
The following operational guide details the safety, logistical, and handling protocols for 4-(dimethylphosphoryl)-2-methoxyaniline (also identified as a key intermediate in the synthesis of ALK inhibitors like Brigatinib).
Executive Safety Directive
STOP & READ: This compound is a functionalized aniline derivative and a precursor to potent kinase inhibitors. It must be treated as a suspected carcinogen and a skin sensitizer .
Primary Risk: Methemoglobinemia via skin absorption and inhalation.
Operational Default: Handle as OEB 3 (Occupational Exposure Band) (Occupational Exposure Limit: 10–100 µg/m³) until specific toxicology data confirms otherwise.
Critical Rule: Never handle the dry powder on an open bench. All solid manipulation requires a certified chemical fume hood or powder containment isolator.
Physicochemical & Hazard Profile
Property
Specification
Operational Implication
Chemical Name
4-(dimethylphosphoryl)-2-methoxyaniline
Verify identity against CAS 1197953-49-3 (or batch specific).
Physical State
Off-white to pale yellow solid
Dust generation is the primary exposure vector.[1][2]
Solubility
DMSO, Methanol, DCM
High skin permeability when in solution.
Molecular Weight
~199.19 g/mol
Heavy organic molecule; does not volatilize easily but forms aerosols.
Reactive Groups
Primary Aniline (-NH₂), Phosphine Oxide
Incompatible with strong oxidizers and acid chlorides.[1][2]
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier-in-Depth" approach. Standard lab coats are insufficient.
A. Respiratory Protection (Critical)
Scenario A (Solid Handling in Hood): N95 or P100 disposable respirator (minimum).
Scenario B (Spill Cleanup/Outside Hood): Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.
Outer Layer: Long-cuff Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling (>30 mins).[1][2]
Technique: Tape the inner glove to the lab coat cuff to create a seal.
Body: Tyvek® disposable coveralls or a back-closing gown are preferred over cotton lab coats to prevent particulate retention on street clothes.[1][2]
C. Ocular Protection
Standard: Chemical splash goggles (indirect venting). Safety glasses are not permitted due to the risk of dust migration behind the lens.
Engineering Controls & Containment
The hierarchy of control must be strictly followed to isolate the user from the source.
Primary Containment:
Powder Weighing: Use a Static-Dissipative Balance Enclosure or a Class II Biological Safety Cabinet (if solvent-free).[1][2]
Synthesis/Reaction: All open-vessel operations must occur within a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.[1][2]
Secondary Containment:
Transport all solids/solutions in secondary, shatter-resistant containers (e.g., Nalgene carrier) when moving between the balance and the hood.[1][2]
Use a spill tray within the hood to capture any liquid release.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Donning: Put on Tyvek gown, hairnet, goggles, and double gloves.
Setup: Place a pre-tared vial and spatula inside the balance enclosure.
Anti-Static Measure: Use an ionizing bar or gun on the powder vessel. Phosphine oxides can be static-prone, causing powder to "jump" and disperse.[1][2]
Transfer: Weigh the required amount. Do not return excess powder to the stock container to prevent cross-contamination.
Phase 2: Solubilization (The "Wet" Phase)[1]
Note: Once in solution, the risk shifts from inhalation to rapid skin absorption.
Add solvent (DMSO/DCM) immediately after weighing to suppress dust.
Seal the vessel before removing it from the balance enclosure.
Wipe the exterior of the vessel with a methanol-dampened wipe (dispose of as hazardous waste) before transfer.
Phase 3: Reaction & Cleanup[1]
Perform all additions slowly to manage exotherms (aniline nitrogen is nucleophilic).
Decontamination: Upon completion, wipe down all surfaces with 10% Bleach solution followed by water. Bleach helps oxidize the aniline impurities, reducing their potency.
Visual Protocol: Decision Logic
Figure 1: Decision logic for handling 4-(dimethylphosphoryl)-2-methoxyaniline based on physical state.[1][2]
Emergency Response & Disposal
Accidental Release (Spill)
Evacuate: Clear the immediate area of personnel.
PPE Upgrade: Don a full-face respirator or PAPR before re-entering.
Containment:
Powder: Cover with a damp paper towel (do not sweep dry) to prevent aerosolization. Wipe up with 10% bleach.
Liquid: Absorb with vermiculite or chem-pads.[1][2]
Disposal: Place all cleanup materials into a wide-mouth hazardous waste jar. Label as "Toxic - Aniline Derivative".[1][2]
First Aid
Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue skin/lips) appears (sign of methemoglobinemia).
Skin Contact: Wash with soap and copious water for 15 minutes .[3][4] Do not use ethanol (enhances absorption).
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][4] Seek ophthalmologist evaluation.
Waste Disposal
Classification: Hazardous Chemical Waste (Toxic).
Segregation: Do not mix with oxidizers (e.g., nitric acid waste) due to the phosphine oxide group.
Labeling: Must clearly state "Contains 4-(dimethylphosphoryl)-2-methoxyaniline - TOXIC".[1][2]
References
Merck Millipore. (2025).[5] Safety Data Sheet: p-Anisidine (Structurally related aniline). Retrieved from [2]
Cayman Chemical. (2025).[6] Safety Data Sheet: AP26113 (Brigatinib - Parent Compound).[1][2][6] Retrieved from [1][2]
PubChem. (2025). Compound Summary: 2,4-Dimethoxyaniline (Analogous Structure).[1][2] Retrieved from [1][2]
Takeda Pharmaceutical. (2021).[7] Brigatinib Tablets Safety Data Sheet. Retrieved from [1][2]